1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one
Description
Properties
Molecular Formula |
C23H33NO |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |
InChI Key |
HWFYWIVOYBPLQU-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] A significant number of 2-alkyl-4-quinolones (AQs) are known to be involved in bacterial cell-to-cell communication, or quorum sensing (QS), particularly in the opportunistic human pathogen Pseudomonas aeruginosa.[3] The specific compound, 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one, is a novel derivative designed to potentially interact with or modulate these biological pathways. This guide details a feasible synthetic route and the expected analytical characterization of this target molecule.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process that begins with the formation of the quinolin-4-one core, followed by the introduction of the specific C13 alkenyl side chain. The key steps include the formation of a 2-methyl-quinolin-4-one precursor, N-methylation, and a subsequent olefination reaction to install the (E)-tridec-8-enyl group.
A plausible approach to the 2-methyl-quinolin-4-one core is the Camps cyclization , which involves the intramolecular cyclization of an N-(2-acylaryl)amide.[4] An alternative well-established method is the Conrad-Limpach synthesis , which condenses an aniline with a β-ketoester. Following the formation of the 2-methyl-4-quinolone, N-methylation can be achieved using a suitable methylating agent.
The crucial step of introducing the (E)-tridec-8-enyl side chain with high stereoselectivity can be accomplished via a Horner-Wadsworth-Emmons (HWE) reaction . This reaction is renowned for its ability to produce (E)-alkenes with high selectivity, making it ideal for this synthesis.
References
The Natural Occurrence of 2-Alkyl-Quinolin-4-One Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkyl-quinolin-4-one (AQ) alkaloids are a class of naturally occurring heterocyclic compounds characterized by a quinolin-4-one core substituted with an alkyl chain at the 2-position. These molecules have garnered significant interest within the scientific community due to their diverse biological activities and their presence in a wide range of organisms, from bacteria to plants. In bacteria, particularly the opportunistic human pathogen Pseudomonas aeruginosa, AQs play a crucial role as signaling molecules in quorum sensing, regulating virulence factor production and biofilm formation.[1][2][3] In the plant kingdom, these alkaloids are predominantly found in the Rutaceae family and are known for their cytotoxic, antibacterial, and anticholinesterase activities.[4] This technical guide provides a comprehensive overview of the natural occurrence of 2-alkyl-quinolin-4-one alkaloids, their biosynthesis, and detailed methodologies for their study.
Natural Distribution
The distribution of 2-alkyl-quinolin-4-one alkaloids spans across different biological kingdoms, highlighting their evolutionary significance and diverse functional roles.
Bacterial Origin
The most well-documented bacterial producers of AQs are species belonging to the genus Pseudomonas, with Pseudomonas aeruginosa being the most extensively studied.[1] In P. aeruginosa, these molecules, often referred to as Pseudomonas Quinolone Signals (PQS), are integral components of the pqs quorum sensing system. This system is involved in coordinating the expression of numerous virulence genes in a cell-density-dependent manner. Other bacterial genera, including Burkholderia and Alteromonas, have also been reported to produce AQs.
Plant Origin
Within the plant kingdom, 2-alkyl-quinolin-4-one alkaloids are characteristic secondary metabolites of the Rutaceae family. Genera such as Evodia (now Tetradium), Ruta, Zanthoxylum, and Balfourodendron are known to produce a variety of these compounds. For instance, the fruits of Evodia rutaecarpa are a rich source of several 2-alkyl-quinolin-4-one alkaloids. These plant-derived AQs often exhibit a broader range of structural diversity in their alkyl chains compared to their bacterial counterparts.
Quantitative Data on Natural Occurrence
The concentration and yield of 2-alkyl-quinolin-4-one alkaloids can vary significantly depending on the source organism and the specific extraction and quantification methods employed. The following tables summarize available quantitative data from the literature.
Table 1: Quantitative Analysis of 2-Alkyl-Quinolin-4-ones in Bacterial Cultures
| Compound | Organism | Culture Conditions | Concentration/Yield | Analytical Method | Reference |
| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Pseudomonas aeruginosa PA14 | Liquid culture | 13 mg/L (maximum at onset of stationary phase) | LC-MS | |
| 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) | Pseudomonas aeruginosa PA14 | Liquid culture | 18 mg/L (maximum at onset of stationary phase) | LC-MS | |
| 2-heptyl-4-hydroxyquinoline (HHQ) | Pseudomonas aeruginosa in sputum of cystic fibrosis patients | Clinical samples | Median: 3.3x10^6 c.f.u. g-1 of sputum | qPCR and AQ analysis |
Table 2: Yield of 2-Alkyl-Quinolin-4-one Alkaloids from Plant Sources
| Compound | Plant Source | Plant Part | Yield | Extraction/Isolation Method | Reference |
| 1-methyl-2-[(6Z,9Z)-pentadecadienyl]-4(1H)-quinolone | Tetradium ruticarpum | Fruit | 8.4 mg (from 1.1 g crude extract) | Preparative HSCCC | |
| Dihydroevocarpine | Tetradium ruticarpum | Fruit | 27.0 mg (from 1.1 g crude extract) | Preparative HSCCC | |
| 1-methyl-2-pentadecyl-4(1H)-quinolone | Tetradium ruticarpum | Fruit | 18.8 mg (from 1.1 g crude extract) | Preparative HSCCC | |
| 1-methyl-2-undecylquinolin-4(1H)-one | Tetradium ruticarpum | Fruit | 13.7 mg (from subfraction) | Preparative HSCCC | |
| (Z)-1-methyl-2-(tridec-5-en-1-yl)quinolin-4(1H)-one | Tetradium ruticarpum | Fruit | 14.0 mg (from subfraction) | Preparative HSCCC | |
| 1-methyl-2-nonylquinolin-4(1H)-one | Tetradium ruticarpum | Fruit | 15.1 mg (from subfraction) | Preparative HSCCC |
Biosynthesis
The biosynthetic pathways of 2-alkyl-quinolin-4-one alkaloids have been elucidated in both bacteria and plants, revealing interesting convergent evolutionary strategies.
In Pseudomonas aeruginosa
In P. aeruginosa, the biosynthesis of AQs is initiated from anthranilic acid, which is derived from the shikimate pathway. The key enzymes are encoded by the pqsABCDE operon. PqsA activates anthranilate to anthraniloyl-CoA. PqsD, a condensing enzyme, then catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA. The subsequent enzymes, PqsB and PqsC, are involved in the formation of the quinolone ring and the addition of the alkyl chain, which is derived from fatty acid biosynthesis. The final hydroxylation of HHQ to produce the highly active PQS is catalyzed by the monooxygenase PqsH.
Caption: Biosynthesis of PQS in Pseudomonas aeruginosa.
In Evodia rutaecarpa
In the medicinal plant Evodia rutaecarpa, the biosynthesis of 2-alkyl-quinolin-4-one alkaloids also starts from an anthranilate derivative, N-methylanthraniloyl-CoA. The pathway involves the collaboration of two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS). ADS catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to produce an alkyldiketide-CoA. AQS then catalyzes the condensation of the resulting alkyldiketide acid with N-methylanthraniloyl-CoA to form the 2-alkyl-quinolin-4-one scaffold.
Caption: Biosynthesis of 2-Alkyl-Quinolin-4-Ones in Evodia rutaecarpa.
Signaling Pathways
Pseudomonas aeruginosa Quorum Sensing
The pqs system is a central component of the complex quorum-sensing network in P. aeruginosa, which also includes the las and rhl systems. The pqs system is regulated by the transcriptional regulator PqsR (also known as MvfR). The signaling molecule 2-heptyl-4-quinolone (HHQ) is synthesized by the products of the pqsABCD operon and is then converted to the more potent 2-heptyl-3-hydroxy-4-quinolone (PQS) by the monooxygenase PqsH. Both HHQ and PQS can bind to and activate PqsR. Activated PqsR induces the expression of the pqsABCDE operon, creating a positive feedback loop. Furthermore, PqsR regulates the expression of numerous virulence factors, either directly or indirectly through the PqsE effector protein.
Caption: The pqs Quorum Sensing Signaling Pathway in P. aeruginosa.
Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation for Alkaloid Isolation from Plant Material
This protocol outlines a general workflow for the isolation of bioactive 2-alkyl-quinolin-4-one alkaloids from plant extracts using bioassay-guided fractionation.
1. Plant Material Collection and Preparation:
- Collect the desired plant parts (e.g., fruits, leaves, roots).
- Air-dry the plant material in the shade to prevent degradation of phytochemicals.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Crude Extraction:
- Perform exhaustive extraction of the powdered plant material using a suitable solvent, such as methanol or ethanol, through maceration or Soxhlet extraction.
- Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Bioassay of Crude Extract:
- Screen the crude extract for the desired biological activity (e.g., antibacterial, cytotoxic) to confirm its potential.
4. Liquid-Liquid Partitioning (Fractionation):
- Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
- Collect each solvent fraction and evaporate the solvents to yield different fractions.
5. Bioassay of Fractions:
- Test each fraction for biological activity. The most active fraction is selected for further purification.
6. Chromatographic Separation:
- Subject the most active fraction to column chromatography using silica gel or Sephadex LH-20.
- Elute the column with a gradient of solvents to separate the components into sub-fractions.
- Monitor the separation using Thin Layer Chromatography (TLC).
7. Bioassay of Sub-fractions:
- Screen the sub-fractions for biological activity to identify the most potent ones.
8. Isolation of Pure Compounds:
- Purify the active sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate pure compounds.
9. Structural Elucidation:
- Determine the chemical structure of the isolated pure compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC).
plant_material [label="Plant Material\n(Dried and Powdered)"];
crude_extraction [label="Crude Extraction\n(e.g., Methanol)"];
crude_extract [label="Crude Extract"];
bioassay1 [label="Bioassay", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5];
fractionation [label="Liquid-Liquid Partitioning\n(e.g., Hexane, EtOAc, BuOH)"];
fractions [label="Solvent Fractions"];
bioassay2 [label="Bioassay", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5];
column_chrom [label="Column Chromatography\n(Silica Gel)"];
sub_fractions [label="Sub-fractions"];
bioassay3 [label="Bioassay", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5];
hplc [label="Preparative HPLC/HSCCC"];
pure_compounds [label="Pure Compounds"];
elucidation [label="Structural Elucidation\n(NMR, MS)"];
plant_material -> crude_extraction;
crude_extraction -> crude_extract;
crude_extract -> bioassay1;
bioassay1 -> fractionation [label="Active"];
fractionation -> fractions;
fractions -> bioassay2;
bioassay2 -> column_chrom [label="Active Fraction"];
column_chrom -> sub_fractions;
sub_fractions -> bioassay3;
bioassay3 -> hplc [label="Active Sub-fraction"];
hplc -> pure_compounds;
pure_compounds -> elucidation;
}
Caption: Experimental workflow for bioassay-guided fractionation.
Protocol 2: Quantification of HHQ and PQS from P. aeruginosa Culture by HPLC
This protocol is adapted from a method for the quantification of HHQ and PQS from bacterial cultures.
1. Culture Preparation:
- Inoculate P. aeruginosa in a suitable liquid medium (e.g., LB broth).
- Incubate at 37°C with shaking until the desired growth phase is reached (e.g., stationary phase).
2. Sample Extraction:
- Centrifuge the bacterial culture to pellet the cells.
- Collect the supernatant.
- Extract the supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid).
- Vortex vigorously and centrifuge to separate the phases.
- Collect the organic (upper) phase.
- Repeat the extraction process on the aqueous phase.
- Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
3. Sample Preparation for HPLC:
- Reconstitute the dried extract in a known volume of methanol.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from, for example, 10% B to 100% B over 20 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV detector at 254 nm and 313 nm (for HHQ and PQS, respectively) or a fluorescence detector.
- Injection Volume: 20 µL.
5. Quantification:
- Prepare standard curves for HHQ and PQS of known concentrations.
- Integrate the peak areas of HHQ and PQS in the sample chromatograms.
- Calculate the concentration of HHQ and PQS in the original culture based on the standard curves.
Conclusion
2-Alkyl-quinolin-4-one alkaloids represent a fascinating and important class of natural products with significant biological roles in both prokaryotes and eukaryotes. Their function as key signaling molecules in bacterial virulence makes them attractive targets for the development of novel anti-infective agents. Furthermore, the diverse pharmacological activities of plant-derived AQs, including their cytotoxic properties, underscore their potential as lead compounds in drug discovery. The methodologies outlined in this guide provide a framework for researchers to explore the natural occurrence, biosynthesis, and biological functions of these versatile alkaloids, paving the way for future discoveries and applications in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Long-Chain N-Methylquinolinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of long-chain N-methylquinolinones. This class of compounds is of growing interest in drug discovery due to the versatile pharmacological activities associated with the quinolinone scaffold. The introduction of a long alkyl chain at the N-1 position significantly influences the molecule's physicochemical characteristics, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. This document outlines key properties, details experimental protocols for their determination, and illustrates relevant biological pathways.
Physicochemical Properties of Long-Chain N-Methylquinolinones
Table 1: Illustrative Physicochemical Properties of a Homologous Series of N-Alkyl-4-quinolinones
| Compound ID | N-Alkyl Chain Length | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (mg/L) |
| N-MQ-C1 | 1 (Methyl) | 159.18 | 1.85 | 1500 |
| N-MQ-C4 | 4 (Butyl) | 201.26 | 3.38 | 150 |
| N-MQ-C6 | 6 (Hexyl) | 229.31 | 4.42 | 25 |
| N-MQ-C8 | 8 (Octyl) | 257.37 | 5.46 | 4 |
| N-MQ-C10 | 10 (Decyl) | 285.42 | 6.50 | <1 |
| N-MQ-C12 | 12 (Dodecyl) | 313.48 | 7.54 | <0.1 |
*Note: These values are illustrative and intended to demonstrate the expected trends. Actual experimental values may vary.
Experimental Protocols
Accurate determination of the physicochemical properties of long-chain N-methylquinolinones is crucial for drug development. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1]
Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Materials:
-
Long-chain N-methylquinolinone compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid long-chain N-methylquinolinone to a vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in an appropriate organic solvent.
Determination of Lipophilicity (logP) by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.
Materials:
-
Long-chain N-methylquinolinone compound
-
Reference compounds with known logP values (e.g., a homologous series of n-alkanones)
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
Procedure:
-
Prepare stock solutions of the test compound and reference compounds in a suitable solvent (e.g., methanol).
-
Develop an isocratic HPLC method using a C18 column and a mobile phase composition (e.g., 60:40 acetonitrile:water) that provides good retention and peak shape for the compounds.
-
Inject the reference compounds and record their retention times (t_R).
-
Calculate the retention factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Plot log(k) versus the known logP values for the reference compounds to generate a calibration curve.
-
Inject the long-chain N-methylquinolinone sample and determine its retention factor (k).
-
Interpolate the logP of the test compound from the calibration curve using its log(k) value.
Chemical Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[2]
Principle: The compound is subjected to a variety of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its degradation. The resulting samples are analyzed by a stability-indicating HPLC method.
Materials:
-
Long-chain N-methylquinolinone compound
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (typically with a gradient elution) to separate the parent compound from any degradation products.
Visualization of Workflows and Pathways
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow of experiments for the physicochemical characterization of a novel long-chain N-methylquinolinone.
Generalized Signaling Pathway for Quinolone Derivatives
Quinolone derivatives have been reported to exert their biological effects through the modulation of several key signaling pathways. The following diagram illustrates a generalized pathway that may be relevant for long-chain N-methylquinolinones, highlighting potential molecular targets. The increased lipophilicity of long-chain derivatives may enhance their ability to cross cellular membranes and interact with these intracellular targets.
This guide provides a foundational understanding of the physicochemical properties of long-chain N-methylquinolinones. The provided experimental protocols serve as a starting point for the robust characterization of these promising molecules in a drug discovery and development setting. Further research is warranted to generate comprehensive experimental data for this class of compounds and to elucidate the specific impact of the long alkyl chain on their interactions with biological targets.
References
Initial Biological Screening of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening of the novel quinolinone compound, 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one. Quinolone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This document outlines the known biological activity of the target compound, presents detailed experimental protocols for its further evaluation, and illustrates key concepts through diagrams. The primary aim is to equip researchers with the necessary information to conduct a thorough preliminary assessment of this compound's therapeutic potential.
Introduction
Quinolones are a class of heterocyclic aromatic compounds that have yielded numerous clinically significant drugs, most notably the fluoroquinolone antibiotics.[1][2][3] The core quinolone structure can be extensively modified, leading to a wide array of biological activities.[2] The compound this compound is a synthetic quinolinone derivative with a long unsaturated alkyl chain at the 2-position. This structural feature suggests potential interactions with biological membranes and cellular lipid components, warranting a thorough investigation of its biological profile.
Initial studies have identified this compound as a potent antibacterial agent, particularly against the pathogenic bacterium Helicobacter pylori. This guide will summarize the existing data and provide a roadmap for a more extensive initial biological screening, encompassing antibacterial, cytotoxic, and antifungal evaluations.
Known Biological Activity
The primary reported biological activity of this compound is its antibacterial effect against Helicobacter pylori, a bacterium strongly associated with gastric and duodenal ulcers.
Table 1: Antibacterial Activity of this compound against Helicobacter pylori
| Strain | MIC₅₀ (µM) | MIC₉₀ (µM) |
| Helicobacter pylori Strain 51 | 22 | 50 |
Data sourced from publicly available information.
Proposed Initial Biological Screening Workflow
A comprehensive initial biological screening of a novel compound like this compound should assess its activity across a range of biological assays to determine its potency and potential toxicity. The following workflow is proposed:
Figure 1: Proposed experimental workflow for the initial biological screening.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the initial biological screening workflow.
Antibacterial Susceptibility Testing against Helicobacter pylori
This protocol is based on the agar dilution method, which is considered a gold standard for H. pylori susceptibility testing.[4]
1. Media and Reagents:
-
Brucella agar supplemented with 5% defibrinated horse blood.
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Helicobacter pylori strain (e.g., ATCC 43504).
-
Phosphate-buffered saline (PBS).
-
McFarland turbidity standards.
2. Inoculum Preparation:
-
Culture H. pylori on supplemented Brucella agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Harvest the bacterial colonies and suspend them in PBS.
-
Adjust the turbidity of the bacterial suspension to match a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).
3. Plate Preparation:
-
Prepare a series of two-fold dilutions of the test compound in molten supplemented Brucella agar at 45-50°C to achieve final concentrations ranging from, for example, 0.06 to 128 µg/mL.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a drug-free control plate.
4. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium with medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Addition and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
4. Absorbance Measurement and IC₅₀ Determination:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Fungal Strains and Media:
-
Use relevant fungal strains such as Candida albicans and Aspergillus fumigatus.
-
Use RPMI-1640 medium buffered with MOPS.
2. Inoculum Preparation:
-
Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
3. Microdilution Plate Preparation:
-
Prepare serial two-fold dilutions of the test compound in the 96-well microdilution plates.
-
Add the standardized fungal inoculum to each well.
-
Include a drug-free growth control and a sterile control.
4. Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics typically exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
References
The Structure-Activity Relationship of 2-Alkenyl Quinolin-4-ones: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Mechanistic Insights
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents. Within this class, 2-alkenyl quinolin-4-ones have emerged as a promising subclass with diverse biological activities. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-alkenyl quinolin-4-ones, detailing their synthesis, antimicrobial and anticancer properties, and mechanisms of action.
Antimicrobial Activity of 2-Alkenyl Quinolin-4-ones
The antibacterial efficacy of 2-alkenyl quinolin-4-ones is significantly influenced by the nature of the alkenyl substituent at the C-2 position. The length and saturation of this side chain, as well as the presence of terminal functional groups, play a crucial role in determining the minimum inhibitory concentration (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Structure-Activity Relationship Data: Antimicrobial Activity
| Compound ID | N-Alkyl Group | C-2 Alkenyl/Alkynyl Substituent | M. smegmatis MIC (mg/L)[1] | M. bovis BCG MIC (mg/L)[1] | EMRSA-15 MIC (mg/L)[1] | EMRSA-16 MIC (mg/L)[1] |
| 8l | n-Propyl | (E)-Non-1-enyl | 4 | 25 | 8 | 8 |
| 8m | n-Propyl | (E)-Undec-1-enyl | 2 | 25 | 4 | 4 |
| 8n | n-Propyl | (E)-Tridec-1-enyl | 0.5 | 25 | 2 | 2 |
| 8r | n-Propyl | Non-1-ynyl | 0.5 | >128 | 128 | 128 |
| 19a | n-Propyl | 12-Bromododec-1-ynyl | 0.5 | 25 | 16 | 16 |
| 19b | n-Propyl | 13-Bromotridec-1-ynyl | 0.5 | 25 | 8 | 8 |
Note: EMRSA stands for Epidemic Methicillin-Resistant Staphylococcus aureus.
From the data, it is evident that increasing the length of the alkenyl chain at the C-2 position generally enhances antibacterial activity against MRSA strains. For instance, compound 8n with a C13 alkenyl chain exhibits a lower MIC value compared to 8l with a C9 chain. Interestingly, the corresponding alkynyl derivatives, such as 8r , show potent activity against M. smegmatis but significantly reduced efficacy against MRSA, highlighting the importance of the double bond for anti-MRSA activity. The introduction of a terminal bromine atom on the alkynyl chain, as seen in 19a and 19b , appears to restore or enhance activity against MRSA.
Anticancer Activity of 2-Substituted Quinolone Derivatives
While specific quantitative SAR data for a broad range of 2-alkenyl quinolin-4-ones against cancer cell lines is an area of ongoing research, studies on structurally related 2-substituted quinolones and quinazolinones provide valuable insights into the structural features governing their cytotoxic effects. The nature of the substituent at the 2-position, as well as substitutions on the quinolone ring, significantly impacts their anticancer potency.
Inferred Structure-Activity Relationship for Anticancer Activity
Based on studies of related quinolone and quinazolinone scaffolds, the following SAR trends can be inferred for 2-alkenyl quinolin-4-ones:
-
Lipophilicity of the C-2 Substituent: Increased lipophilicity of the side chain at the C-2 position often correlates with enhanced anticancer activity. This is likely due to improved cell membrane permeability.
-
Substitution on the Benzenoid Ring: The presence of electron-withdrawing or electron-donating groups on the benzenoid portion of the quinolone ring can modulate activity. Halogen substitutions, in particular, have been shown to enhance cytotoxicity in many quinolone-based anticancer agents.
-
N-1 Substitution: Modification at the N-1 position with small alkyl or cyclopropyl groups can influence both the potency and the target selectivity of the compounds.
Further targeted studies are required to establish a definitive quantitative SAR for 2-alkenyl quinolin-4-ones in the context of cancer therapy.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. Below are methodologies for key experiments cited in the study of 2-alkenyl quinolin-4-ones.
Synthesis of 2-Alkenyl Quinolin-4-ones (Horner-Wadsworth-Emmons Reaction)
A common and effective method for the synthesis of (E)-2-alkenyl-4-quinolones involves the Horner-Wadsworth-Emmons olefination of a suitable 2-formyl-4-quinolone precursor.
General Procedure:
-
Preparation of the Phosphonate Ylide: To a solution of the appropriate alkyl diethylphosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30-60 minutes to generate the phosphonate carbanion.
-
Olefination Reaction: A solution of the 2-formyl-4-quinolone derivative in anhydrous THF is then added dropwise to the pre-formed ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (E)-2-alkenyl-4-quinolone.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Procedure:
-
Preparation of Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. A positive control (bacteria without compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-alkenyl quinolin-4-one derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways and Mechanisms of Action
The biological effects of 2-alkenyl quinolin-4-ones are mediated through their interaction with specific cellular targets and the subsequent modulation of key signaling pathways.
Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.
References
A Technical Guide to the Discovery and Isolation of Novel Quinoline Alkaloids from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and recent advancements in the discovery, isolation, and characterization of novel quinoline alkaloids from diverse natural sources. Quinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The historical success of quinine in treating malaria and the pivotal role of camptothecin in cancer therapy underscore the immense therapeutic potential held within this chemical class. This document details the journey from natural source to purified compound, offering structured data, experimental protocols, and visual workflows to aid researchers in this dynamic field.
Natural Sources and Biosynthesis
Quinoline alkaloids are synthesized by a wide array of organisms, from higher plants to microorganisms. They are predominantly found in plant families such as Rutaceae and Rubiaceae. However, recent explorations have unveiled marine-derived fungi and bacteria as prolific and novel sources.
Common Natural Sources:
-
Plants: Species from the genera Cinchona, Camptotheca, Choisya, and Dictamnus are well-known producers of quinoline alkaloids.
-
Marine-Derived Fungi: Fungi like Trichoderma longibrachiatum and various Aspergillus species have been identified as sources of new quinoline and quinazoline alkaloids.
-
Bacteria and Animals: These compounds have also been isolated from microorganisms and, in some cases, animals, highlighting their widespread distribution in nature.
The biosynthesis of the quinoline ring in nature primarily follows pathways originating from amino acids, particularly tryptophan and anthranilic acid. In plants like Cinchona, the pathway to well-known alkaloids such as quinine involves the condensation of tryptamine (derived from tryptophan) with secologanin to form strictosidine, a key intermediate. In other organisms, the pathway can involve the condensation of 3-hydroxyanthranilic acid with malonyl-SCoA, followed by cyclization.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Different biological activities of quinoline [wisdomlib.org]
Spectroscopic Analysis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one, a novel quinolinone derivative. Due to the limited availability of published data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with related known compounds. It also outlines comprehensive experimental protocols for acquiring and interpreting this data.
Predicted Spectroscopic Data
The structure of this compound consists of a 1-methylquinolin-4-one core substituted at the 2-position with an (E)-tridec-8-enyl chain. The predicted NMR and MS data are summarized below.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The predicted proton NMR spectrum will show characteristic signals for the quinolinone ring, the N-methyl group, and the long alkyl chain with its internal double bond.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-5 |
| ~7.70 | t | 1H | H-7 |
| ~7.50 | d | 1H | H-8 |
| ~7.40 | t | 1H | H-6 |
| ~6.30 | s | 1H | H-3 |
| ~5.40 | m | 2H | H-8', H-9' |
| ~3.70 | s | 3H | N-CH₃ |
| ~2.80 | t | 2H | H-1' |
| ~2.00 | m | 4H | H-7', H-10' |
| ~1.70 | m | 2H | H-2' |
| ~1.30 | m | 12H | H-3' to H-6', H-11', H-12' |
| ~0.90 | t | 3H | H-13' |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The predicted carbon NMR spectrum will display signals corresponding to the carbonyl group, the aromatic and vinylic carbons of the quinolinone core, and the aliphatic carbons of the tridecenyl side chain.
| Chemical Shift (δ) ppm | Assignment |
| ~178.0 | C-4 |
| ~155.0 | C-2 |
| ~141.0 | C-8a |
| ~132.0 | C-7 |
| ~130.0 | C-8', C-9' |
| ~127.0 | C-5 |
| ~125.0 | C-4a |
| ~123.0 | C-6 |
| ~115.0 | C-8 |
| ~110.0 | C-3 |
| ~35.0 | N-CH₃ |
| ~34.0 | C-1' |
| ~32.5 | C-7', C-10' |
| ~29.0 - 29.5 | C-2' to C-6', C-11', C-12' |
| ~22.5 | C-12' |
| ~14.0 | C-13' |
Predicted Mass Spectrometry Data (ESI-MS)
The predicted mass spectrum, obtained via electrospray ionization (ESI), is expected to show the protonated molecular ion peak.
| m/z | Assignment |
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III) is suitable for this analysis.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0 s.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 s.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, equipped with an electrospray ionization (ESI) source is recommended.[1]
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid is a common choice.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Pressure: 10-20 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 100-1000.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any adducts (e.g., [M+Na]⁺).
-
Calculate the molecular formula from the accurate mass measurement.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure of the molecule. Quinolone antibiotics, for instance, often exhibit characteristic losses of H₂O and CO.[2]
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a novel compound is depicted below.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data and detailed protocols will aid researchers in the successful analysis and structural confirmation of this and similar novel quinolinone derivatives.
References
The Therapeutic Promise of Quinolinone Derivatives: An In-depth Technical Guide
Introduction
The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Its derivatives have garnered significant attention from researchers and drug development professionals due to their potential applications in treating a wide array of human diseases. This technical guide provides a comprehensive overview of the therapeutic potential of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanisms of action, experimental evaluation, and synthesis of these promising compounds.
Anticancer Applications
Quinolinone derivatives have shown significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[2][3] These mechanisms include the inhibition of key enzymes involved in cell signaling, disruption of the cell cycle, and induction of apoptosis.
Mechanism of Action & Signaling Pathways
The anticancer activity of quinolinone derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell survival and proliferation. Key targets include Epidermal Growth Factor Receptor (EGFR), c-Met, and Vascular Endothelial Growth Factor (VEGF) receptors.[4] Inhibition of these receptors disrupts downstream signaling cascades such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[4]
Several quinolinone derivatives have also been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is frequently overexpressed in various cancers and promotes cell survival and proliferation. Furthermore, some derivatives function as topoisomerase inhibitors, interfering with DNA replication and transcription, or as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Below are diagrammatic representations of some of the key signaling pathways targeted by quinolinone derivatives in cancer.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Toxicity Assessment of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one: A Methodological Whitepaper
Abstract: This document outlines a comprehensive framework for the preliminary toxicity assessment of the novel quinolin-4-one derivative, 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one (designated as QM-13-8E). Due to the absence of publicly available empirical data for QM-13-8E, this guide presents a standardized evaluation workflow, incorporating hypothetical data to illustrate reporting standards. It includes detailed protocols for essential in vitro and in vivo toxicological assays and provides mechanistic pathway diagrams relevant to the quinoline class of compounds. This whitepaper is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the safety evaluation of new chemical entities.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, leading to their use as antimalarial, antibacterial, and anticancer agents.[1] However, the therapeutic potential of this scaffold must be carefully weighed against potential toxicities. Toxicological screening is a critical step in the development of new drugs.[2] Studies on various quinoline derivatives have indicated a range of toxicities from slight to moderate, necessitating a thorough and systematic evaluation for each new analogue.[2][3][4]
This document focuses on a proposed preliminary toxicity assessment for this compound (QM-13-8E), a novel compound with potential therapeutic applications. The following sections detail standardized experimental protocols and present hypothetical data in the required formats to guide future research.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental to preliminary toxicity screening, providing initial data on a compound's effect on cell viability and proliferation.
Objective: To determine the concentration at which QM-13-8E reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
QM-13-8E stock solution (10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: A serial dilution of QM-13-8E is prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The vehicle control wells receive medium with 0.1% DMSO. The old medium is removed from the cells and 100 µL of the respective drug dilutions are added.
-
Incubation: Plates are incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
The following table summarizes the hypothetical IC₅₀ values for QM-13-8E against various human cell lines after 48 hours of exposure.
| Cell Line | Type | IC₅₀ (µM) |
| HepG2 | Human Liver Carcinoma | 22.5 |
| A549 | Human Lung Carcinoma | 38.1 |
| HEK293 | Human Embryonic Kidney | 65.7 |
| MCF-7 | Human Breast Carcinoma | 29.4 |
Genotoxicity Assessment
Genotoxicity assays evaluate the potential of a compound to damage cellular DNA, a key indicator of potential carcinogenicity.
Objective: To detect DNA strand breaks in individual cells treated with QM-13-8E.
Materials:
-
Human peripheral blood lymphocytes (PBLs)
-
RPMI 1640 medium
-
QM-13-8E stock solution (10 mM in DMSO)
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Microscope slides
Procedure:
-
Cell Treatment: PBLs are incubated with varying concentrations of QM-13-8E (e.g., 5, 10, 20 µM) and positive/negative controls for 4 hours at 37°C.
-
Slide Preparation: Treated cells are mixed with 0.5% LMPA and layered onto a slide pre-coated with 1% NMPA.
-
Lysis: Slides are immersed in ice-cold lysis solution for 1 hour to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
DNA Unwinding: Slides are placed in the alkaline electrophoresis buffer for 20 minutes to allow DNA to unwind.
-
Electrophoresis: Electrophoresis is performed in the same buffer at 25V and ~300 mA for 20 minutes.
-
Neutralization and Staining: Slides are washed with neutralization buffer and stained with a fluorescent DNA dye.
-
Visualization and Scoring: Slides are viewed under a fluorescence microscope. The "comet tail" length and DNA intensity in the tail are measured using image analysis software to quantify DNA damage.
The following table presents hypothetical results from the comet assay performed on PBLs.
| Treatment Group | Concentration (µM) | Average Tail Moment (Arbitrary Units) |
| Vehicle Control (0.1% DMSO) | 0 | 1.2 ± 0.3 |
| QM-13-8E | 5 | 2.5 ± 0.6 |
| QM-13-8E | 10 | 5.8 ± 1.1 |
| QM-13-8E | 20 | 14.2 ± 2.3 |
| Positive Control (H₂O₂) | 100 | 25.6 ± 3.1 |
Mechanistic Pathways & Workflows
Understanding the potential mechanisms of toxicity and the experimental sequence is crucial for a comprehensive assessment. The following diagrams illustrate a common toxicity pathway and a standard workflow.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-4-one scaffolds are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential anticancer properties.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a novel quinolinone derivative, 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one. The methodologies described herein are fundamental for the initial screening and characterization of this compound's cytotoxic potential against various cancer cell lines. The primary assays detailed are the MTT assay, for assessing metabolic viability, and the Lactate Dehydrogenase (LDH) assay, for evaluating membrane integrity.[3][4]
Data Presentation
Quantitative data from cytotoxicity assays should be systematically organized to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[5] The results should be summarized in clear, structured tables for comparative analysis.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (Lysis Buffer) | 100 |
Table 3: IC₅₀ Values of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | |
| HCT-116 (Colon Cancer) | |
| A549 (Lung Cancer) | |
| HepG2 (Liver Cancer) |
Experimental Protocols
General Cell Culture
Human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), A549 (lung), and HepG2 (liver) are commonly used for cytotoxicity screening. Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity. Replace the existing medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours to allow the compound to exert its effects.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the activity of lactate dehydrogenase released from cells with compromised membrane integrity, a marker of cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Include a positive control for maximum LDH release by treating a set of wells with lysis buffer 30-60 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from the positive control (lysed cells).
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for Quinolinone-Induced Cytotoxicity
Quinolone derivatives can induce cytotoxicity through various mechanisms, including the inhibition of topoisomerase enzymes, which leads to DNA damage and the activation of apoptotic pathways.
Caption: Potential mechanism of quinolinone-induced apoptosis.
References
Application Notes and Protocols for High-Throughput Screening of Quinolinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing high-throughput screening (HTS) for the discovery and characterization of quinolinone-based compounds. Quinolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and other conditions.[1] This document outlines detailed protocols for various HTS assays, presents quantitative data for representative quinolinone compounds, and illustrates key signaling pathways and experimental workflows.
Introduction to High-Throughput Screening of Quinolinone Compounds
High-throughput screening enables the rapid evaluation of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway.[1] For quinolinone-based compounds, HTS assays are essential for identifying lead candidates with desired therapeutic effects. The versatility of the quinolinone scaffold allows for the development of compounds that can interact with a variety of biological targets, including protein kinases and bacterial enzymes.[1]
Common HTS approaches for quinolinone derivatives include:
-
Biochemical Assays: These cell-free assays directly measure the interaction of a compound with a purified target protein, such as an enzyme or receptor.[1] They are instrumental in identifying direct inhibitors or activators of a molecular target.
-
Cell-Based Assays: These assays use living cells to assess the effect of a compound on cellular processes like proliferation, viability, or the activation of specific signaling pathways.[2] They provide a more physiologically relevant context by accounting for cell permeability and metabolism.
-
Reporter Gene Assays: A subset of cell-based assays, these utilize the expression of a reporter gene (e.g., luciferase) to monitor the activity of a specific signaling pathway in response to compound treatment.
Key Signaling Pathways Targeted by Quinolinone Compounds
Quinolinone-based compounds have been shown to modulate several critical signaling pathways implicated in disease. Understanding these pathways is crucial for designing relevant screening assays and interpreting results.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers. Quinolinone derivatives have been identified as inhibitors of this pathway, making it a key target for anticancer drug discovery.
DNA Gyrase and Topoisomerase IV Inhibition
In bacteria, DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology, a process critical for DNA replication and transcription. Quinolone antibiotics exert their bactericidal effects by inhibiting these enzymes, leading to the stabilization of a DNA-enzyme complex and subsequent double-strand DNA breaks.
High-Throughput Screening Workflow
A typical HTS campaign for quinolinone-based compounds follows a multi-step process, from initial screening to hit confirmation and characterization.
Quantitative Data Summary
The following tables summarize quantitative data from high-throughput screening of various quinolinone derivatives and related compounds, showcasing their potency against different biological targets.
Table 1: Anticancer Activity of Quinolinone Derivatives
| Compound | Target/Cell Line | Assay Type | IC50 | Reference |
|---|---|---|---|---|
| 2-Styrylquinoline A | HCT 116 (p53+/+) | Cell-based | 1.5 ± 0.2 µM | |
| 2-Styrylquinoline B | HCT 116 (p53+/+) | Cell-based | 0.8 ± 0.1 µM | |
| PQQ | mTOR | Cell-based | 64 nM |
| 5-carboxy-8-hydroxyquinoline | JMJD2A | Cell-based | 86.5 µM | |
Table 2: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Quinolones
| Compound | Target Enzyme | Organism | IC50 (µg/ml) | Reference |
|---|---|---|---|---|
| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | |
| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 | |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | |
| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 8.49 | |
| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 | |
| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 9.30 | |
| DU-6859a | Topoisomerase IV | Staphylococcus aureus | 0.45 |
| Levofloxacin | Topoisomerase IV | Staphylococcus aureus | 2.3 | |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of quinolinone compounds on the proliferation of cancer cell lines using a luminescent cell viability assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinolinone compound library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add the quinolinone compounds at a final concentration of 10 µM to the assay plates. Include vehicle controls (DMSO) and positive controls (known inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that produce a signal above a defined threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Biochemical DNA Gyrase Supercoiling Assay
This protocol outlines a method to screen for quinolinone inhibitors of bacterial DNA gyrase activity.
Materials and Reagents:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)
-
Quinolinone compound library (dissolved in DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, relaxed plasmid DNA, and DNA gyrase enzyme.
-
Compound Addition: Add the quinolinone compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., ciprofloxacin).
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).
-
Protocol 3: Luciferase Reporter Gene Assay for Pathway Analysis
This protocol describes a method to screen for quinolinone compounds that modulate a specific signaling pathway using a luciferase reporter construct.
Materials and Reagents:
-
Mammalian cells stably or transiently transfected with a luciferase reporter plasmid containing response elements for the pathway of interest.
-
Quinolinone compound library (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System or similar
-
96- or 384-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96- or 384-well plate and incubate overnight.
-
Compound Treatment: Add the quinolinone compounds at desired concentrations to the cells and incubate for an appropriate period (e.g., 6-24 hours).
-
Cell Lysis:
-
Remove the culture medium.
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate according to the manufacturer's instructions.
-
-
Luciferase Assay:
-
Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Determine the effect of the compounds on the signaling pathway by comparing the normalized luciferase activity in treated wells to control wells.
-
References
Application Note: High-Throughput Quantification of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one in human plasma. The methodology is designed for researchers, scientists, and professionals in drug development requiring a reliable bioanalytical workflow for pharmacokinetic studies. The simple protein precipitation extraction protocol and the high selectivity of the LC-MS/MS analysis make this method suitable for high-throughput screening.
Introduction
This compound is a quinolinone derivative with potential pharmacological applications. To accurately characterize its pharmacokinetic profile during preclinical and clinical development, a sensitive and selective bioanalytical method is essential.[1] LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[2] This document provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 1-(methyl-d3)-2-[(E)-tridec-8-enyl]quinolin-4-one
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[3]
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a reverse-phase C18 column. The conditions are optimized to achieve a good peak shape and separation from endogenous plasma components.
-
HPLC System: A high-performance liquid chromatography system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient is employed for the separation.
| Time (min) | %B |
| 0.0 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 40 |
| 5.0 | 40 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Gas Flow Rates: Optimized for the specific instrument
The precursor ion for this compound is its protonated molecule [M+H]⁺. The molecular weight of the analyte is approximately 339.5 g/mol , based on the structure of a close isomer. The fragmentation of the long alkyl chain and the quinolinone core will produce characteristic product ions. Quinolone antibiotics are known to exhibit fragment ions corresponding to losses of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 340.3 | 159.1 | 25 |
| This compound | 340.3 | 173.1 | 20 |
| SIL-IS | 343.3 | 162.1 | 25 |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Data Presentation
The following tables summarize the proposed quantitative performance of the method. The validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA and EMA.
Table 1: Calibration Curve
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 95-105 | <15 |
| 1 | 90-110 | <15 |
| 5 | 90-110 | <15 |
| 25 | 90-110 | <15 |
| 100 | 90-110 | <15 |
| 250 | 90-110 | <15 |
| 400 | 90-110 | <15 |
| 500 (ULOQ) | 95-105 | <15 |
A linear regression with a weighting factor of 1/x² is typically used.
Table 2: Quality Control Samples
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 85-115 | <15 |
| Low | 1.5 | 85-115 | <15 |
| Medium | 75 | 85-115 | <15 |
| High | 375 | 85-115 | <15 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, utilizing a simple protein precipitation for sample preparation and a highly selective MRM detection, offers a robust and high-throughput solution for pharmacokinetic assessments in drug development. The method should be fully validated according to regulatory guidelines before its application to clinical or preclinical studies.
References
- 1. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone | C23H31NO | CID 5319796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one in antimicrobial research
Foreword: Initial literature searches for "1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one" did not yield specific data. Therefore, this document focuses on a closely related and well-researched class of compounds, the 2-alkyl-4-quinolones (AQs), specifically using 2-heptyl-4-hydroxyquinoline (HHQ) and its N-oxide derivative (HQNO) as representative examples. These compounds are known for their significant antimicrobial properties and serve as an excellent model for the application of novel quinolone derivatives in antimicrobial research.
Introduction
2-Alkyl-4-quinolones (AQs) are a class of bioactive molecules produced by several bacterial species, most notably Pseudomonas aeruginosa. These compounds exhibit a range of biological activities, including antimicrobial effects, particularly against Gram-positive bacteria. Their mechanism of action primarily involves the inhibition of the bacterial electron transport chain, making them promising candidates for the development of new antimicrobial agents. This document provides an overview of their application in antimicrobial research, including detailed experimental protocols and data.
Antimicrobial Activity
HHQ and HQNO have demonstrated potent inhibitory activity against a variety of microorganisms. HQNO is generally more potent than HHQ. Their antimicrobial effects are most pronounced against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of 2-Heptyl-4-hydroxyquinoline (HHQ) against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Ciprofloxacin-resistant) | >100 | [1](--INVALID-LINK--) |
| Helicobacter pylori | (Metronidazole-resistant) | 100-500 | [2](--INVALID-LINK--) |
| Plasmodium falciparum | - | 0.25-2.07 | [2](--INVALID-LINK--) |
Table 2: Minimum Inhibitory Concentrations (MICs) of 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Various) | 1.56 - 6.25 | [3](--INVALID-LINK--) |
| Bacillus subtilis | - | ~3.12 | [1](--INVALID-LINK--) |
| Mycobacterium tuberculosis | - | 50 | (--INVALID-LINK--) |
| Helicobacter pylori | (Metronidazole-resistant) | 100-500 | (--INVALID-LINK--) |
Mechanism of Action: Inhibition of the Electron Transport Chain
The primary antimicrobial mechanism of HQNO and related compounds is the inhibition of the bacterial electron transport chain, a critical pathway for cellular respiration and energy production. Specifically, HQNO targets Complex III (cytochrome bc1 complex) and Type II NADH:quinone oxidoreductase (NDH-2). This inhibition disrupts the proton motive force and ATP synthesis, leading to bacteriostasis and, at higher concentrations, cell death.
Caption: Inhibition of the bacterial electron transport chain by HQNO.
Experimental Protocols
This protocol is adapted from the Conrad-Limpach synthesis of 2-alkyl-4-quinolones.
Materials:
-
Aniline
-
Ethyl 3-oxodecanoate
-
Dowtherm A (or other high-boiling point solvent like diphenyl ether)
-
Ethanol
-
Petroleum ether
-
Aqueous sodium hydroxide (10%)
-
Hydrochloric acid (10%)
-
Activated carbon
Procedure:
-
Formation of the anilinocrotonate: In a round-bottom flask, mix equimolar amounts of aniline and ethyl 3-oxodecanoate. Add a catalytic amount of a weak acid (e.g., a drop of acetic acid). Heat the mixture at 100-120°C for 2-3 hours with removal of the water formed. Monitor the reaction by TLC.
-
Cyclization: In a three-necked flask equipped with a mechanical stirrer and a condenser, heat Dowtherm A to 250°C. Add the crude anilinocrotonate dropwise to the hot solvent. The cyclization reaction is usually rapid and is accompanied by the evolution of ethanol. Maintain the temperature for 15-30 minutes after the addition is complete.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product, 2-heptyl-4-hydroxyquinoline, will precipitate.
-
Add petroleum ether to the cooled mixture to further precipitate the product and to wash away the solvent.
-
Collect the solid by vacuum filtration and wash with petroleum ether.
-
For further purification, dissolve the crude product in 10% aqueous sodium hydroxide.
-
Treat the solution with activated carbon and heat to boiling, then filter hot.
-
Acidify the filtrate with 10% hydrochloric acid to precipitate the purified 2-heptyl-4-hydroxyquinoline.
-
Collect the purified product by filtration, wash with water, and dry.
-
Characterization: The final product should be characterized by melting point, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Heptyl-4-hydroxyquinoline N-oxide, an antistaphylococcal agent produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Synthesis of Novel 1-Methyl-2-alkenylquinolin-4-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel 1-methyl-2-alkenylquinolin-4-one analogs as potential therapeutic agents. The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] This guide offers a comprehensive workflow from synthesis to in vitro evaluation, aimed at facilitating the discovery of new drug candidates.
Introduction
Quinoline and its derivatives have garnered significant attention in anticancer drug development due to their diverse mechanisms of action, which include the inhibition of tyrosine kinases, cell cycle arrest, and induction of apoptosis.[3][4][5] The 1-methyl-2-alkenylquinolin-4-one core represents a promising scaffold for the development of novel anticancer agents. The introduction of a methyl group at the N1 position and an alkenyl substituent at the C2 position allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines. These compounds have been investigated for their potential to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Hedgehog pathways.
Synthetic Protocols
The synthesis of 1-methyl-2-alkenylquinolin-4-one analogs can be achieved through a multi-step process. A common strategy involves the initial construction of a 2-methyl-4-quinolone core, followed by functionalization at the C2 position.
Protocol 1: Synthesis of 2-Methyl-4(1H)-quinolone Core via Conrad-Limpach Reaction
This protocol outlines the synthesis of the foundational 2-methyl-4(1H)-quinolone scaffold.
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Formation of Ethyl 3-anilinobut-2-enoate:
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the water formed during the reaction using a Dean-Stark apparatus or by drying over anhydrous sodium sulfate.
-
-
Step 2: Cyclization to 2-Methyl-4(1H)-quinolone:
-
In a separate flask, heat Dowtherm A to 250 °C.
-
Slowly add the crude ethyl 3-anilinobut-2-enoate from Step 1 to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 15-30 minutes.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate.
-
Collect the solid precipitate by filtration and wash with a non-polar solvent like hexane or ether to remove the Dowtherm A.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-4(1H)-quinolone.
-
Protocol 2: N-methylation of 2-Methyl-4(1H)-quinolone
Materials:
-
2-Methyl-4(1H)-quinolone
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Methyl iodide (CH3I)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-methyl-4(1H)-quinolone (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2-dimethylquinolin-4(1H)-one.
Protocol 3: Synthesis of 1-Methyl-2-alkenylquinolin-4-ones via Horner-Wadsworth-Emmons Olefination
This protocol describes the introduction of the alkenyl group at the C2 position.
Materials:
-
1,2-Dimethylquinolin-4(1H)-one
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide
-
Triethyl phosphite
-
Appropriate aldehyde (R-CHO)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Step 1: Bromination of the 2-Methyl Group:
-
Dissolve 1,2-dimethylquinolin-4(1H)-one (1.0 eq) in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude 2-(bromomethyl)-1-methylquinolin-4(1H)-one.
-
-
Step 2: Arbuzov Reaction:
-
Heat the crude 2-(bromomethyl)-1-methylquinolin-4(1H)-one with an excess of triethyl phosphite at 120-140 °C for 4-6 hours.
-
Remove the excess triethyl phosphite by vacuum distillation to obtain the corresponding phosphonate ester.
-
-
Step 3: Horner-Wadsworth-Emmons Olefination:
-
Dissolve the phosphonate ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add the desired aldehyde (R-CHO) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the target 1-methyl-2-alkenylquinolin-4-one analog.
-
In Vitro Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.
Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in a serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37 °C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
The cytotoxic activity of the synthesized 1-methyl-2-alkenylquinolin-4-one analogs is typically presented as IC50 values. Below are representative tables summarizing the in vitro anticancer activity against various human cancer cell lines.
Table 1: Cytotoxic Activity of 1-Methyl-2-alkenylquinolin-4-one Analogs against Human Cancer Cell Lines
| Compound | R-group on Alkenyl Chain | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) |
| 1a | Phenyl | 8.5 | 12.3 | 10.1 |
| 1b | 4-Chlorophenyl | 5.2 | 7.8 | 6.5 |
| 1c | 4-Methoxyphenyl | 15.6 | 20.1 | 18.4 |
| 1d | 3,4,5-Trimethoxyphenyl | 2.1 | 3.5 | 2.9 |
| 1e | 2-Furyl | 10.3 | 14.2 | 11.8 |
| Doxorubicin | - | 0.8 | 1.1 | 0.9 |
Table 2: Structure-Activity Relationship (SAR) Summary
| Position | Modification | Impact on Cytotoxicity |
| N1 | Methylation | Generally enhances activity compared to NH. |
| C2-Alkenyl | Phenyl substitution | Provides a baseline activity. |
| Electron-withdrawing groups (e.g., -Cl) on the phenyl ring | Increases potency. | |
| Electron-donating groups (e.g., -OCH3) on the phenyl ring | Decreases potency. | |
| Multiple methoxy groups (e.g., 3,4,5-trimethoxy) | Significantly increases potency. | |
| C4 | Carbonyl group | Essential for activity. |
Visualizations
Signaling Pathways
Quinolin-4-one derivatives have been shown to target multiple signaling pathways critical for cancer cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one, a novel quinolin-4-one derivative. The following sections outline experimental designs for assessing its potential therapeutic efficacy in key disease models. Given the lack of specific preliminary data for this compound, the proposed models are based on the known activities of structurally related quinoline and quinolin-4-one compounds.[3][4][5]
Section 1: Evaluation of Anticancer Efficacy in a Xenograft Model
Application Note: Rodent xenograft models are a fundamental tool in preclinical oncology for evaluating the in vivo efficacy of new anticancer agents. These models involve the implantation of human cancer cells into immunodeficient mice, which allows for the growth of human tumors. This approach is critical for assessing a compound's ability to inhibit tumor growth and provides essential data on dosing, scheduling, and potential toxicity before clinical consideration.
Experimental Protocol: Human Tumor Xenograft in Athymic Nude Mice
1. Cell Culture and Animal Model:
-
Cell Line: Select a human cancer cell line relevant to the hypothesized target of the test compound (e.g., PC3 for prostate cancer, MCF-7 for breast cancer). Culture cells in appropriate media until they reach logarithmic growth phase.
-
Animals: Use 6-8 week old male or female athymic nude mice. Acclimatize the animals for at least one week before the experiment.
2. Tumor Implantation:
-
Harvest and resuspend the cancer cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel®.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice for tumor formation.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Test Compound (low dose, e.g., 10 mg/kg, p.o.)
-
Test Compound (high dose, e.g., 50 mg/kg, p.o.)
-
Positive Control (a standard-of-care chemotherapeutic agent)
-
-
Administer the test compound and vehicle daily for a specified period (e.g., 21 days).
4. Data Collection and Analysis:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition.
Data Presentation:
| Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Tumor Weight (g) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||||
| Test Compound (10 mg/kg) | |||||
| Test Compound (50 mg/kg) | |||||
| Positive Control |
Experimental Workflow for Xenograft Model
Caption: Workflow for the in vivo anticancer efficacy testing using a xenograft mouse model.
Section 2: Evaluation of Anti-Inflammatory Efficacy
Application Note: The anti-inflammatory potential of novel compounds is often initially assessed using acute models of inflammation. The carrageenan-induced paw edema model in rodents is a widely used and reliable method to screen for acute anti-inflammatory activity. This model is valuable for evaluating the efficacy of compounds that may interfere with the mediators of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize animals for at least one week.
2. Treatment Protocol:
-
Randomly assign rats to treatment and control groups (n=6-8 per group).
-
Groups:
-
Vehicle Control (e.g., 1% Tween 80 in saline, p.o.)
-
Test Compound (low dose, e.g., 25 mg/kg, p.o.)
-
Test Compound (high dose, e.g., 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Administer the test compound or vehicle one hour before the induction of inflammation.
3. Induction and Measurement of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Edema Inhibition at 3h |
| Vehicle Control | - | N/A | |
| Test Compound (Low Dose) | 25 | ||
| Test Compound (High Dose) | 100 | ||
| Positive Control | 10 |
Signaling Pathway in Acute Inflammation
Caption: Key mediators in the carrageenan-induced acute inflammatory response.
Section 3: Evaluation of Antiparasitic Efficacy
Application Note: In vivo models are essential for confirming the antiparasitic activity of a compound observed in vitro. For protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease, mouse models are well-established to assess the efficacy of new chemical entities. These models allow for the evaluation of a compound's ability to reduce parasitemia and improve survival.
Experimental Protocol: Trypanosoma cruzi Infection in Mice
1. Parasite and Animal Model:
-
Parasite Strain: Use a virulent strain of T. cruzi (e.g., Y strain).
-
Animals: Use 6-8 week old female BALB/c mice. Acclimatize the animals for one week.
2. Infection and Treatment:
-
Infect mice intraperitoneally with 1 x 10^4 trypomastigotes of T. cruzi.
-
Initiate treatment on a designated day post-infection (e.g., day 5), when parasitemia is detectable.
-
Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Groups:
-
Vehicle Control (e.g., appropriate solvent, p.o.)
-
Test Compound (e.g., 50 mg/kg, p.o.)
-
Positive Control (e.g., Benznidazole, 100 mg/kg, p.o.)
-
-
Administer treatment daily for a defined period (e.g., 20 consecutive days).
3. Data Collection and Analysis:
-
Monitor parasitemia every 2-3 days by counting the number of parasites in a 5 µL blood sample from the tail vein.
-
Record mortality daily to determine the survival rate.
-
At the end of the experiment, cure can be assessed by methods such as hemoculture or PCR after a period of immunosuppression.
4. Data Presentation:
| Treatment Group | Mean Peak Parasitemia (parasites/mL) | % Reduction in Peak Parasitemia | Mean Survival Time (days) | % Increase in Survival Time |
| Vehicle Control | N/A | N/A | ||
| Test Compound | ||||
| Positive Control |
Logical Flow for Antiparasitic Testing
Caption: Logical workflow for in vivo evaluation of antiparasitic efficacy against T. cruzi.
Disclaimer
The protocols described above are intended as a general guide. The specific experimental details, including animal models, cell lines, doses, and endpoints, should be optimized based on the physicochemical properties of this compound and any available in vitro data. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Quinolinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolinone derivatives are a class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds often exert their therapeutic action by modulating key signaling pathways and mediators integral to the inflammatory response.[3][4] The systematic evaluation of these compounds requires robust and reproducible protocols to determine their efficacy and elucidate their mechanisms of action. This document provides a comprehensive set of standardized protocols for assessing the anti-inflammatory properties of novel quinolinone compounds, covering both in vitro and in vivo models.
Part 1: Key Inflammatory Signaling Pathways
The anti-inflammatory activity of quinolinone compounds can often be attributed to their interference with critical signaling cascades that regulate the expression of pro-inflammatory genes. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
1.1 NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of immune and inflammatory responses.[5] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS. Dysregulated NF-κB signaling is implicated in many chronic inflammatory diseases. Quinolinone compounds may inhibit this pathway at various stages.
1.2 MAPK Signaling Pathway
MAPK pathways are crucial in converting extracellular signals into cellular responses, including inflammation. The three main subfamilies—ERK, JNK, and p38—are activated by inflammatory stimuli and regulate the expression of inflammatory mediators. The p38 MAPK pathway, in particular, is a key player in the inflammatory process.
Part 2: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are essential for initial screening and for understanding the molecular mechanisms of quinolinone compounds. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely used system for this purpose.
References
Application Notes and Protocols for the Chemical Synthesis of Quinolin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Quinolin-4-ones are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their derivatives have found extensive applications in medicinal chemistry, including as antibacterial, anticancer, and antiviral agents. This document provides detailed application notes and experimental protocols for several key chemical synthesis methods used to produce quinolin-4-ones, catering to the needs of researchers, scientists, and professionals in drug development.
I. Classical Synthesis Methods
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is a classical and versatile method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones. The reaction involves the condensation of anilines with β-ketoesters. The regiochemical outcome (4-quinolone vs. 2-quinolone) can be controlled by the reaction conditions.
Reaction Pathway:
Use of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one as a chemical probe in cell biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one is a member of the 2-alkyl-4-quinolone (AQ) class of compounds. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features—a quinolin-4-one core, N-methylation, and a long unsaturated alkyl chain at the C-2 position—are characteristic of a class of molecules with significant and diverse biological activities. AQs are known to play roles in bacterial communication (quorum sensing) and exhibit a range of antimicrobial and cytotoxic effects.[1][2][3] This document provides an overview of the potential applications of this compound as a chemical probe in cell biology, based on the known activities of structurally related 2-alkyl-4-quinolones. It is intended to serve as a guide for researchers interested in exploring its utility in various cellular and molecular assays.
Potential Applications
Based on the activities of analogous compounds, this compound can be explored as a chemical probe in the following areas:
-
Bacterial Quorum Sensing: Many 2-alkyl-4-quinolones, such as the Pseudomonas aeruginosa signal molecules 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ), are key players in quorum sensing, a process of bacterial cell-to-cell communication that regulates virulence factor expression and biofilm formation.[4][5] This compound could be used to study and modulate quorum sensing pathways in various bacterial species.
-
Antimicrobial Research: Quinolones are a well-established class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of double-strand DNA breaks and subsequent cell death. The long alkyl chain of this particular quinolone may influence its spectrum of activity and potency.
-
Anticancer and Cytotoxicity Studies: Certain quinolone derivatives have demonstrated cytotoxic effects against mammalian cells and are being investigated as potential anticancer agents. The mechanism often involves the inhibition of eukaryotic topoisomerases. This compound could be screened for its antiproliferative activity against various cancer cell lines.
-
Biofilm Formation: As a potential modulator of quorum sensing, this chemical probe could be instrumental in studies on biofilm formation and dispersal. Biofilms are a major factor in chronic infections and antimicrobial resistance.
Quantitative Data on Related 2-Alkyl-4-Quinolones
The following table summarizes the biological activities of some representative 2-alkyl-4-quinolones to provide a reference for the potential potency of this compound.
| Compound Name | Organism/Cell Line | Biological Activity | Potency (IC₅₀/MIC) | Reference |
| 2-n-octyl-4-quinolone N-oxide | Bacillus cereus | Antibacterial | 6.25 µg/mL (IC₅₀) | |
| 2-((Z)-undec-4′-enyl)-4-quinolone N-oxide | Bacillus cereus | Antibacterial | 6.25 µg/mL (IC₅₀) | |
| 2-n-octyl-4-hydroxyquinoline N-oxide | Mycobacterium tuberculosis | Antibacterial | 50 µg/mL (MIC) | |
| 2-(2-nonenyl)-3-methyl-4-quinolone | Staphylococcus aureus (MRSA) | Antibacterial & Biofilm Disruption | Not specified | |
| Flumequine | Staphylococcus aureus | Antibacterial | 8-times more active than nalidixic acid | |
| Ciprofloxacin | Streptococcus pneumoniae | Antibacterial (Topoisomerase IV inhibition) | Not specified |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the biological activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of the compound on mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vitro DNA Gyrase Inhibition Assay
This protocol assesses the inhibitory effect of the compound on bacterial DNA gyrase.
Materials:
-
This compound
-
Purified bacterial DNA gyrase
-
Supercoiled plasmid DNA
-
Assay buffer containing ATP
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing DNA gyrase, supercoiled plasmid DNA, and varying concentrations of the test compound in the assay buffer.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1 hour.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of relaxed plasmid DNA compared to the control.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the potential mechanism of action of this compound as an antibacterial agent.
Caption: Proposed mechanism of antibacterial action.
Experimental Workflow
The diagram below outlines a general workflow for screening the biological activity of the chemical probe.
Caption: General workflow for biological activity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties | Semantic Scholar [semanticscholar.org]
- 4. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Assay Solubility of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one and similar quinolinone derivatives during in vitro and in vivo assays.
Troubleshooting Guide
Low aqueous solubility is a common hurdle for quinolinone-based compounds, potentially leading to unreliable assay results and poor bioavailability.[1][2] This guide offers a systematic approach to identifying and resolving these issues.
Initial Assessment Workflow
Caption: A stepwise workflow for troubleshooting solubility issues.
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates upon addition to aqueous buffer | The compound has exceeded its aqueous solubility limit. The organic solvent from the stock solution is causing the compound to crash out. | - Lower the final assay concentration. - Decrease the percentage of organic solvent (e.g., DMSO) in the final assay medium. - Employ a solvent exchange technique.[3][4] - Utilize solubility-enhancing excipients like co-solvents, surfactants, or cyclodextrins.[2] |
| Inconsistent or non-reproducible assay results | Poor and variable solubility of the compound in the assay medium leads to inconsistent concentrations of the active compound. | - Determine the kinetic solubility in the assay buffer to understand the solubility limit under assay conditions. - Prepare fresh dilutions from stock for each experiment. - Incorporate a stable solubilization method such as cyclodextrin complexation or the use of surfactants to ensure consistent solubility. |
| Low apparent potency or efficacy | The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation. | - Quantify the soluble concentration of the compound in the final assay buffer using HPLC. - Enhance solubility using methods like solid dispersions or nanosuspensions to increase the dissolution rate. |
| Excipients (co-solvents, surfactants) interfere with the assay | The excipients themselves may have biological activity, inhibit enzymes, or disrupt cell membranes, leading to off-target effects. | - Run excipient-only controls to determine their effect on the assay. - Screen for the most inert excipient that provides the necessary solubilization at the lowest possible concentration. - Consider excipient-free methods like pH modification (if the compound is ionizable) or particle size reduction. |
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates under these specific, non-equilibrium conditions and is often used for high-throughput screening.
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).
For initial screening assays, kinetic solubility is often sufficient. For lead optimization and formulation development, thermodynamic solubility provides a more accurate and fundamental measure.
Q3: Which solubilization techniques are most suitable for a lipophilic compound like this?
Several techniques can be employed, and the optimal choice will depend on the specific assay requirements.
Caption: Key strategies for enhancing compound solubility.
-
Co-solvents: Using a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.
-
Surfactants: Above their critical micelle concentration, surfactants like Tween® 80 or Polysorbate 20 form micelles that can encapsulate the compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective, particularly for in vivo studies.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
Q4: How do I choose the right excipients for my assay?
The choice of excipients should be guided by the following considerations:
-
Assay Compatibility: The excipient should not interfere with the assay components or detection method.
-
Toxicity: For cell-based assays, the excipient should have low cytotoxicity at the required concentration.
-
Solubilization Capacity: The excipient must be able to dissolve the compound at the desired concentration.
A preliminary screening of different excipients is recommended.
| Excipient Class | Examples | Pros | Cons |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Simple to use, effective for many compounds. | Can cause protein denaturation or cytotoxicity at high concentrations. |
| Surfactants | Tween® 80, Polysorbate 20, Cremophor® EL | High solubilizing capacity. | Can interfere with cell membranes and have biological effects. Potential for toxicity. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Generally well-tolerated in vitro, can improve stability. | Can be expensive, may not be suitable for all compounds. |
| Polymers | Soluplus®, Apinovex™ | Can create amorphous solid dispersions, enhancing dissolution and maintaining supersaturation. | Requires more complex formulation processes. |
Q5: Can you provide a starting protocol for using a co-solvent or cyclodextrin?
Yes, here are some basic protocols that should be optimized for your specific compound and assay.
Experimental Protocols
Protocol 1: Solubility Enhancement with Co-solvents
Objective: To determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
DMSO
-
Co-solvents (e.g., Ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Analytical method (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Prepare a series of co-solvent/buffer solutions (e.g., 5%, 10%, 20% v/v of PEG 400 in PBS).
-
Add a small volume of the DMSO stock solution to each co-solvent/buffer solution to achieve the desired final compound concentration. The final DMSO concentration should typically be kept below 1%.
-
Vortex the solutions and incubate at room temperature for 1-2 hours, protected from light.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.
-
Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Solubility Enhancement with Cyclodextrins
Objective: To improve the solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
DMSO or Ethanol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stir plate and stir bars
Methodology:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).
-
Prepare a concentrated stock solution of the compound in a minimal amount of DMSO or ethanol.
-
While vigorously stirring the HP-β-CD solution, slowly add the compound stock solution dropwise.
-
Allow the mixture to equilibrate by stirring at room temperature for several hours or overnight to ensure complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
Determine the final concentration of the solubilized compound using a validated analytical method.
Protocol 3: Kinetic Solubility Assay
Objective: To rapidly assess the solubility of the compound in an aqueous buffer.
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Methodology:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microplate.
-
Add the aqueous buffer to each well to achieve the desired final concentration.
-
Seal the plate and shake for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the turbidity (light scattering) using a nephelometer or measure the UV absorbance after filtering or centrifugation to determine the concentration of the dissolved compound.
References
Optimizing the yield of Conrad-Limpach synthesis for quinolin-4-ones
Technical Support Center: Optimizing Conrad-Limpach Synthesis
Welcome to the technical support center for the Conrad-Limpach synthesis of quinolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during this synthesis, with a focus on maximizing reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the Conrad-Limpach synthesis is consistently low. What are the most critical factors to investigate?
A1: Low overall yield in the Conrad-Limpach synthesis typically stems from issues in one of its two key stages: the initial condensation or the thermal cyclization.[1] The most critical factors are:
-
Reaction Temperature Control: The temperature of the initial condensation of the aniline and β-ketoester dictates the regioselectivity. A separate, much higher temperature is required for the subsequent cyclization.[2]
-
Cyclization Conditions: The thermal cyclization step is often the rate-determining step and requires very high temperatures (~250 °C).[1][3] The choice of solvent for this step is crucial for achieving high yields.[3]
-
Purity of Starting Materials: Impurities in the aniline or β-ketoester can lead to side reactions, reducing the yield of the desired product.
Q2: I am obtaining the 2-hydroxyquinoline isomer instead of the desired quinolin-4-one (the 4-hydroxyquinoline tautomer). How can I control the regioselectivity?
A2: This is a classic challenge in Conrad-Limpach-Knorr chemistry, and the outcome is primarily determined by the temperature of the initial condensation step.
-
For 4-Hydroxyquinolines (Conrad-Limpach Product): The reaction between the aniline and the β-ketoester should be run under kinetic control. This is typically achieved at lower or room temperatures. At these temperatures, the more reactive keto group is preferentially attacked by the aniline to form the β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.
-
For 2-Hydroxyquinolines (Knorr Product): At higher temperatures (e.g., ~140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester group to form a more stable β-keto acid anilide intermediate, which subsequently cyclizes to the 2-hydroxyquinoline.
To ensure the formation of the desired quinolin-4-one, maintain a low temperature during the initial condensation of the starting materials.
Q3: The thermal cyclization step results in a poor yield and significant charring or tar formation. How can this be optimized?
A3: The high temperatures required for the electrocyclic ring closure can lead to decomposition. Optimizing this step is critical for a high overall yield.
-
Use a High-Boiling Inert Solvent: Early procedures performed the cyclization neat (without solvent), resulting in very low yields (<30%). Using a high-boiling, inert solvent like mineral oil, diphenyl ether, or Dowtherm A can dramatically increase yields, often to over 90%, by ensuring uniform heat transfer and minimizing decomposition.
-
Ensure Anhydrous Conditions: The presence of water can potentially facilitate side reactions at high temperatures. While not always explicitly stated as a primary cause for low yield in this specific step, it is good practice in many organic syntheses to ensure conditions are dry.
-
Incremental Temperature Increase: Heat the reaction mixture gradually to the target temperature to avoid sudden, localized overheating which can promote polymerization and decomposition.
Q4: The initial condensation between my aniline and β-ketoester is slow or appears incomplete. What can I do to improve it?
A4: The condensation to form the Schiff base (or the enamine tautomer) is a crucial first step.
-
Use an Acid Catalyst: The reaction is often catalyzed by a strong acid, such as HCl or H₂SO₄. The catalyst protonates the carbonyl group of the β-ketoester, making it more electrophilic and susceptible to nucleophilic attack by the aniline.
-
Water Removal: The condensation reaction produces water as a byproduct. Removing this water can help drive the equilibrium towards the product. This can be accomplished by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding dehydrating agents such as molecular sieves.
Quantitative Data on Reaction Conditions
Optimizing the solvent for the high-temperature cyclization step is one of the most effective ways to improve yield. The yield generally increases with the boiling point of the solvent.
Table 1: Effect of Solvent on Yield in a Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 41 |
| Propyl Benzoate | 231 | 54 |
| 2-Nitrotoluene | 222 | 64 |
| Isobutyl Benzoate | 241 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 64 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 264 | 65 |
Data adapted from a study on the synthesis of a specific 4-hydroxyquinoline derivative. Yields are representative and may vary based on substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Arylaminocrotonate Intermediate (Condensation)
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and the β-ketoester (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or another suitable catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is typically run for several hours to overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting crude oil or solid is the β-arylaminocrotonate intermediate. In many cases, this intermediate is a viscous oil and is carried forward to the next step without extensive purification.
Protocol 2: General Procedure for Thermal Cyclization to Quinolin-4-one
-
Setup: Place the crude β-arylaminocrotonate intermediate from the previous step into a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.
-
Heating: Heat the mixture to a high temperature, typically around 250 °C, using a suitable heating mantle and temperature controller. The reaction is usually maintained at this temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the quinolin-4-one product.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool. The quinolin-4-one product often precipitates from the solvent upon cooling.
-
Purification: Collect the solid product by filtration. Wash the collected solid with a low-boiling organic solvent (e.g., hexane or diethyl ether) to remove the high-boiling reaction solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visual Guides
Caption: Reaction mechanism of the Conrad-Limpach synthesis.
Caption: General experimental workflow for the Conrad-Limpach synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Troubleshooting low efficacy of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one in vivo
This technical support center provides troubleshooting guidance for researchers encountering low in vivo efficacy with 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one. The following resources are designed to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower efficacy in our animal models compared to our in vitro results. What are the potential causes?
A1: Discrepancies between in vitro and in vivo results are common and can stem from a variety of factors related to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. Key areas to investigate include:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation to reach its target tissue at a sufficient concentration. This is a frequent issue with poorly water-soluble compounds.[1][2][3][4][5]
-
Suboptimal Formulation: The vehicle used to dissolve or suspend the compound may not be appropriate, leading to poor solubility and absorption.
-
Inadequate Dosing or Route of Administration: The dose might be too low, or the chosen route of administration (e.g., oral) may result in significant first-pass metabolism or poor absorption.
-
Rapid Metabolism and Clearance: The compound could be quickly metabolized and eliminated from the body, preventing it from reaching therapeutic concentrations for a sufficient duration.
-
Target Engagement Issues: The compound may not be reaching the specific target tissue or cellular compartment at the required concentration.
-
Model-Specific Factors: The animal model itself may have physiological differences that affect the compound's activity compared to the in vitro system.
Q2: Our quinolinone compound has poor aqueous solubility. How can we improve its formulation for in vivo administration?
A2: Poor solubility is a significant hurdle for many small molecule inhibitors. Several formulation strategies can be employed to enhance the bioavailability of your compound:
-
Co-solvents: Utilizing a mixture of biocompatible organic solvents (e.g., DMSO, PEG-300, ethanol) with aqueous solutions can improve solubility. It's crucial to keep the concentration of organic solvents low to avoid vehicle-induced toxicity.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance solubility and absorption.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of hydrophobic molecules.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can lead to an improved dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can be effective for highly lipophilic compounds.
Q3: What is the first step we should take if we observe unexpected toxicity or mortality at our initial doses?
A3: The immediate action should be to halt the study and thoroughly investigate the cause. Do not proceed to higher dose levels. Key areas to review include:
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. Conduct a control experiment with the vehicle alone.
-
Compound Formulation: Ensure the compound was completely dissolved or uniformly suspended. Precipitation of the compound upon injection can cause embolisms.
-
Dose Calculation and Preparation: Double-check all calculations and dilutions to rule out a dosing error.
-
In Vitro to In Vivo Correlation: The correlation between in vitro potency (e.g., IC50) and a safe in vivo dose can be poor. Consider starting with a much lower dose in a dose-escalation study.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A preliminary MTD study in a small cohort of animals can help establish a safe dose range for your efficacy studies.
Q4: How do we determine if the dosing regimen (frequency and duration) is appropriate?
A4: An inappropriate dosing regimen can lead to a lack of efficacy if therapeutic concentrations are not maintained. If the compound has a short half-life, more frequent administration may be necessary. To optimize the regimen, consider the following:
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine key parameters like half-life (t½), peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC). This data is crucial for designing a rational dosing schedule.
-
Dose Fractionation Studies: If a total daily dose has been established, administering it as multiple smaller doses versus a single large dose can sometimes improve efficacy and reduce toxicity.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low in vivo efficacy.
| Problem Area | Potential Issue | Recommended Action |
| Formulation & Solubility | Compound has poor aqueous solubility. | - Characterize the physicochemical properties of the compound. - Test various formulation strategies (co-solvents, surfactants, pH adjustment). - Visually inspect the formulation for precipitation before and after administration. |
| Route of Administration & Bioavailability | Oral administration leads to low systemic exposure due to poor absorption or high first-pass metabolism. | - Consider alternative routes of administration with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP). - IV administration provides 100% bioavailability and serves as a benchmark. - Conduct a preliminary pharmacokinetic study comparing different routes. |
| Dosing | The administered dose is below the therapeutic threshold. | - Perform a dose-response study to determine the relationship between dose and efficacy. - Conduct a Maximum Tolerated Dose (MTD) study to establish the upper limit for safe dosing. |
| Pharmacokinetics (PK) | The compound is cleared from the body too rapidly. | - Perform a full PK analysis to determine the compound's half-life, clearance rate, and volume of distribution. - Adjust the dosing frequency based on the half-life to maintain exposure above the minimum effective concentration. |
| Target Engagement | The compound is not reaching the target tissue or engaging the intended molecular target in vivo. | - Develop and perform a pharmacodynamic (PD) assay (e.g., western blot for a target protein's phosphorylation status) using tissue samples from treated animals to confirm target modulation. - Consider ex vivo analysis of tissues to measure compound concentration. |
| Animal Model | The chosen animal model is not appropriate for the disease or the compound's mechanism of action. | - Re-evaluate the biological relevance of the animal model. - Ensure the target pathway is conserved and functional in the chosen species. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Selection: Use a standard mouse strain (e.g., C57BL/6), with 3-5 animals per dose group.
-
Dose Selection: Start with a low dose (e.g., 1/10th of the dose that showed any signs of toxicity in preliminary studies, or a dose extrapolated from in vitro data) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer the compound as a single dose via the intended route for the efficacy study.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or other significant clinical signs of toxicity.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, and clearance of the compound after administration.
Methodology:
-
Animal Groups: Use a sufficient number of animals to allow for serial blood sampling or terminal sampling at multiple time points.
-
Administration: Administer a single dose of the compound at a well-tolerated level (e.g., based on MTD data) via the intended route(s) of administration (e.g., PO and IV).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Analysis: Process blood to plasma or serum and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters: Cmax, Tmax, t½, and AUC. The bioavailability of an oral formulation can be calculated by comparing its AUC to the AUC from an IV administration.
Visualizations
Caption: Hypothetical signaling pathway for a quinolinone inhibitor targeting AKT.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
Stability testing of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a color change. What could be the cause?
A color change in your stock solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by several factors, including:
-
Exposure to Light: Quinolone derivatives can be susceptible to photolytic degradation.[2][3] It is crucial to store solutions in amber vials or wrap containers in foil and work in a shaded environment.[1]
-
Air (Oxygen) Exposure: The compound may be prone to oxidation. To mitigate this, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
-
pH Instability: The stability of many compounds, including quinolones, is pH-dependent. Ensure the pH of your aqueous solutions is maintained within a stable range, using buffers if necessary.
-
Reactive Impurities in Solvent: Impurities in the solvent can react with your compound, leading to degradation. Always use high-purity, HPLC-grade solvents.
Q2: I am observing precipitation in my frozen stock solution upon thawing. How can I resolve this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following troubleshooting steps:
-
Solvent Choice: While DMSO is a common solvent, its stability and the solubility of compounds within it can be affected by freeze-thaw cycles. You may need to evaluate alternative solvents or solvent mixtures.
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing and storing stocks at a slightly lower concentration.
-
Thawing Protocol: Thaw solutions slowly at room temperature and ensure complete dissolution by vortexing gently before use. Avoid repeated freeze-thaw cycles by aliquoting your stock solution.
Q3: My experimental results are inconsistent, and I suspect a loss of compound activity. How can I confirm this?
Inconsistent results are a common sign of compound degradation. To confirm this, a simple stability test can be performed:
-
Prepare a fresh stock solution and immediately analyze a sample via HPLC or LC-MS to get a baseline (T=0) measurement of the peak area corresponding to your compound.
-
Store the remaining solution under your typical experimental or storage conditions.
-
Analyze aliquots at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Compare the peak area of your compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Q4: Can the type of storage container affect the stability of my compound?
Yes, the material of the storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or inert polypropylene tubes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram | Compound degradation, solvent impurities, contamination from the HPLC system. | Analyze a solvent blank. If peaks persist, flush the HPLC system. If peaks are only in the sample, it indicates degradation. Protect the sample from light and oxygen. |
| Shifting retention times in HPLC | Inconsistent mobile phase composition, column degradation, fluctuating flow rate. | Ensure consistent mobile phase preparation. Equilibrate the column properly before each run. Check the HPLC pump for leaks or pressure fluctuations. |
| Poor peak shape (tailing or fronting) | Column overload, column degradation, inappropriate mobile phase pH. | Reduce the sample concentration. Use a guard column to protect the analytical column. Adjust the mobile phase pH to ensure the compound is in a single ionic state. |
| Low analytical signal/sensitivity | Compound degradation, poor solubility, detector issue. | Confirm compound integrity with a fresh standard. Ensure the compound is fully dissolved in the mobile phase. Check detector settings and lamp life. |
Data Presentation
The following table provides illustrative data on the stability of this compound in different solvents under various storage conditions. This data is hypothetical and should be used as a guideline for designing your own stability studies.
Table 1: Illustrative Stability of this compound (% Remaining after 7 Days)
| Solvent | Storage Condition | % Remaining | Degradation Products Observed |
| DMSO | -20°C, Dark, Inert Atmosphere | >99% | None |
| DMSO | 4°C, Dark | 95% | Minor peak at RRT 0.85 |
| DMSO | Room Temp, Exposed to Light | 70% | Multiple degradation peaks |
| Ethanol | -20°C, Dark | 98% | None |
| Ethanol | Room Temp, Dark | 90% | Minor peak at RRT 0.92 |
| Acetonitrile | Room Temp, Dark | 92% | Minor peak at RRT 0.88 |
| PBS (pH 7.4) | 37°C | 60% | Significant degradation |
| SGF (pH 1.2) | 37°C | 45% | Extensive degradation |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: General Stability Assessment in Organic Solvents
Objective: To assess the stability of this compound in various organic solvents over time.
Materials:
-
This compound
-
HPLC-grade DMSO, Ethanol, Acetonitrile
-
Amber glass vials
-
Inert gas (Argon or Nitrogen)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in each solvent (DMSO, Ethanol, Acetonitrile).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each stock solution to a suitable concentration (e.g., 10 µM) with the mobile phase and analyze by HPLC/LC-MS. Record the peak area of the parent compound.
-
Storage: Aliquot the remaining stock solutions into amber glass vials. Purge the headspace with an inert gas, seal tightly, and store under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 7 days, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the aliquot to thaw to room temperature and vortex gently. Prepare the sample for analysis as in step 2 and analyze by HPLC/LC-MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound stock solution
-
1 M HCl (for acidic stress)
-
1 M NaOH (for basic stress)
-
30% H₂O₂ (for oxidative stress)
-
UVA/UVB light source (for photolytic stress)
-
Water bath or incubator
Procedure:
-
Sample Preparation: For each condition, mix the compound stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a vial. For thermal stress, incubate the stock solution at an elevated temperature (e.g., 60°C). For photolytic stress, expose the solution to UV light.
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours).
-
Neutralization (for acid/base stress): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by LC-MS/MS to identify the parent compound and any new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for assessing compound stability in different solvents.
Caption: Hypothetical signaling pathway for a quinolone derivative.
References
Technical Support Center: Purification of Synthetic 2-Alkenylquinolin-4-ones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of synthetic 2-alkenylquinolin-4-ones.
Frequently Asked Questions (FAQs)
Q1: My 2-alkenylquinolin-4-one product is an oil and will not crystallize. What should I do?
A1: Oily products are a common challenge. Several techniques can be employed to induce crystallization. The choice of solvent is critical. Consider solvent screening with various polar and non-polar solvents. For non-polar oils, dissolving the compound in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent like hexane or pentane until turbidity appears can be effective. For polar oils, a mixture of a soluble solvent like ethanol or acetone with a less soluble one such as water can be used. If crystallization fails, column chromatography is the recommended next step to purify the oil.[1]
Q2: I am observing significant tar formation in my synthesis reaction, making purification difficult. How can I address this?
A2: Tar formation is often a result of harsh reaction conditions, such as overheating. Precise temperature control during the synthesis is crucial to minimize this.[2] An efficient work-up procedure, such as steam distillation for volatile quinolines, can help separate the product from the tarry residue before further purification.[2]
Q3: My purified 2-alkenylquinolin-4-one has a persistent color. How can I remove it?
A3: Colored impurities can often be removed by treating a hot solution of your crude product with activated charcoal, followed by hot filtration through celite.[3] If the color persists, column chromatography is highly effective, as polar, colored impurities will often adhere strongly to the silica gel, allowing the desired product to elute.[3]
Q4: I am experiencing low yield after purification. What are the common causes?
A4: Low recovery can stem from several factors. In recrystallization, using an excessive amount of solvent or choosing a solvent in which your compound is too soluble at cold temperatures will result in product loss to the mother liquor. During column chromatography, an improper solvent system can lead to the compound eluting too quickly with impurities or not eluting at all. Degradation on acidic silica gel is also a possibility for sensitive compounds.
Q5: My compound is streaking on the TLC plate and giving poor separation in the column. What is the issue?
A5: Streaking on a TLC plate is a strong indicator of poor separation on a silica column. This can be caused by compound overload on the TLC plate, or the compound may be too polar for the chosen solvent system. The acidic nature of silica gel can also cause streaking with basic compounds; in such cases, using deactivated silica (by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina may resolve the issue.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Lower the temperature at which the compound dissolves by adding a co-solvent. Use a larger volume of solvent. |
| No Crystal Formation | The solution is not supersaturated. The solution cooled too quickly. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Allow the solution to cool more slowly. |
| Low Recovery | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during filtration. | Use the minimum amount of hot solvent for dissolution. Test different solvents or solvent mixtures to find one with lower solubility at cold temperatures. Pre-heat the funnel and receiving flask before hot filtration. |
| Impure Crystals | The cooling process was too rapid, trapping impurities. The washing solvent is dissolving the crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the crystals with a small amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation/Overlapping Bands | Improper solvent system (eluent is too polar or not polar enough). Column overloading. | Optimize the solvent system using TLC to achieve a good separation of spots. Reduce the amount of crude sample loaded onto the column (a general rule is 1-10% of the mass of the stationary phase). |
| Streaking/Tailing of Bands | The compound is too polar for the eluent. The compound is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent. Use deactivated silica gel by adding triethylamine to the eluent. Consider using a different stationary phase like alumina. |
| Cracked or Channeled Column | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly without any cracks or air bubbles. Add a layer of sand on top of the stationary phase for even sample application. |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound. The compound may be degrading on the silica. | Increase the polarity of the eluent significantly. If degradation is suspected, consider using a less acidic stationary phase like deactivated silica or alumina. |
Quantitative Data Summary
The following table provides a general comparison of common purification techniques for 2-alkenylquinolin-4-ones based on typical outcomes. Actual results will vary depending on the specific compound and purity of the crude material.
| Purification Method | Typical Recovery Rate (%) | Typical Final Purity (%) | Throughput | Scalability |
| Recrystallization | 60-90 | >98 | High | Excellent |
| Flash Column Chromatography | 50-85 | >95 | Medium | Good |
| Preparative HPLC | 40-75 | >99 | Low | Poor |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-alkenylquinolin-4-one in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a slight turbidity persists.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (eluent) for separation using Thin Layer Chromatography (TLC). A common starting point for quinolinone derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a column with silica gel, wet with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis, gradually increasing the polarity as needed.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-alkenylquinolin-4-one.
Visualizations
Experimental Workflow for Purification
Caption: A decision-making workflow for the purification of 2-alkenylquinolin-4-ones.
Antimicrobial Mechanism of Action of Quinolones
Caption: Signaling pathway for the antibacterial action of quinolones.
References
How to reduce off-target effects of quinolinone-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinolinone-based compounds. The focus is to help you identify, understand, and mitigate off-target effects to achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of quinolinone-based compounds?
A1: While designed for a specific target, quinolinone-based compounds can interact with unintended proteins. Common off-targets include:
-
Other Kinases: Due to the conserved nature of the ATP-binding site, quinolinone-based kinase inhibitors often show activity against other kinases, particularly those within the same family as the intended target.[1]
-
Non-Kinase Proteins: A notable off-target for some quinolinone scaffolds is the oxidoreductase NQO2.[1][2] Other compounds have been found to bind to targets like the Aryl Hydrocarbon Receptor (AHR) or Histone Deacetylase 4 (HDAC4).[3]
-
DNA-Interacting Enzymes: Certain quinoline-based analogs have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases.[4]
Q2: What are the primary strategies to reduce or manage off-target effects in my experiments?
A2: A multi-faceted approach is crucial for minimizing off-target effects and ensuring accurate data interpretation. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate your compound to the lowest possible concentration that still produces the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Utilize Genetic Validation: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target are powerful tools. If the inhibitor's effect is nullified in the absence of the target protein, it confirms on-target activity.
-
Perform Rescue Experiments: A highly effective validation method involves expressing a drug-resistant mutant of the target kinase. If this mutant reverses the inhibitor's effect, it provides strong evidence for on-target action.
-
Structure-Based Drug Design: Modify the quinolinone scaffold to enhance selectivity. This can involve introducing chemical groups that exploit unique features of the on-target binding site while clashing with off-target sites.
Q3: How can I proactively identify potential off-targets for my quinolinone compound?
A3: Proactively identifying off-targets is a key step in early-stage drug discovery. Recommended methods include:
-
Computational Prediction: Use computational tools and machine learning algorithms to predict potential off-target interactions based on the compound's structure. These methods can analyze chemical similarity and protein pocket structures to forecast binding events.
-
In Vitro Kinase Profiling: Screen your compound against a large panel of recombinant kinases (kinome screening). This provides a broad view of the compound's selectivity profile and identifies unintended kinase targets.
-
Chemical Proteomics: Use techniques like affinity chromatography coupled with mass spectrometry to "pull down" binding partners from cell lysates, providing an unbiased view of the compound's interactome.
-
Cell-Based Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm target engagement in a live cellular environment.
Q4: My compound is potent in a biochemical assay but shows weak or no activity in my cell-based assay. What could be the cause?
A4: Discrepancies between biochemical and cellular assay results are common. Potential reasons include:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form by cellular enzymes.
-
High Protein Binding: The compound might bind to other cellular components like lipids or abundant proteins, reducing the free concentration available to engage the target.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with quinolinone-based compounds.
| Problem | Possible Cause(s) | Recommended Action(s) |
| High levels of cell death at concentrations needed for on-target inhibition. | The compound has significant off-target toxicities. | 1. Perform a broad kinase selectivity screen to identify off-targets responsible for the toxicity.2. Conduct a counter-screen using a cell line that does not express the intended target to isolate off-target cytotoxic effects.3. Synthesize and test derivatives of the compound to improve the selectivity profile. |
| Inconsistent IC50 values between experiments. | 1. Variability in cell health, passage number, or density.2. Inconsistent compound concentration due to storage or dilution errors.3. Different ATP concentrations used in biochemical assays. | 1. Use cells within a defined passage number range and maintain consistent seeding densities.2. Prepare fresh dilutions for each experiment and store stock solutions appropriately.3. For biochemical assays, use an ATP concentration close to the kinase's Km value. |
| Unexpected activation of a signaling pathway. | 1. The inhibitor is paradoxically activating the target kinase or a related pathway.2. Inhibition of an off-target protein is removing a brake on a separate pathway. | 1. Investigate the phosphorylation status of upstream and downstream components of the affected pathway.2. Consult kinome screening data to identify off-targets that could explain the pathway activation. |
Quantitative Data Summary
The following table presents hypothetical data for three quinolinone-based kinase inhibitors to illustrate the concept of a selectivity profile.
Table 1: Selectivity Profile of Quinolinone-Based Inhibitors (IC50 in nM)
| Compound | On-Target: Kinase A | Off-Target: Kinase B | Off-Target: Kinase C | Off-Target: NQO2 |
| Compound Q1 | 15 | 250 | 1,200 | >10,000 |
| Compound Q2 (Poor Selectivity) | 25 | 40 | 850 | 5,000 |
| Compound Q3 (Optimized) | 12 | 2,100 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Visualizations and Workflows
Logical Workflow for Off-Target Investigation
Caption: A logical workflow for investigating and mitigating off-target effects.
Simplified Signaling Pathway Diagram
Caption: On-target vs. off-target inhibition of a signaling pathway.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from methodologies used for assessing kinase activity.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.
Materials:
-
Recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, BSA)
-
Quinolinone compound stock solution (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of your quinolinone compound in the assay buffer. Also, prepare a DMSO-only control.
-
Reaction Setup: In each well of the 384-well plate, add the kinase, its specific substrate, and the diluted compound or DMSO control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the compound concentration and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Principle: CETSA measures the thermal stability of a target protein in its native cellular environment. A compound that binds to the target will increase its melting temperature, resulting in more soluble protein remaining after heat treatment.
Materials:
-
Cultured cells expressing the target protein
-
Quinolinone compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., liquid nitrogen, water bath)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the quinolinone compound at the desired concentration. As a control, treat a parallel set of cells with the vehicle (DMSO). Incubate under normal cell culture conditions for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the amount of soluble protein relative to the unheated control as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
References
Technical Support Center: Optimizing Drug Delivery Systems for Hydrophobic Quinolones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing drug delivery systems for hydrophobic quinolinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating delivery systems for hydrophobic quinolinones?
A1: The main challenges stem from their low aqueous solubility and high lipophilicity.[1][2] This leads to several issues during formulation and administration, including:
-
Poor Bioavailability: Limited water solubility hinders dissolution in physiological fluids, which is a rate-limiting step for absorption and can lead to low and variable bioavailability.[1]
-
Low Drug Loading: Difficulty in encapsulating sufficient quantities of the drug into nanocarriers due to its tendency to partition away from aqueous phases.[3]
-
Instability of Formulations: Hydrophobic drugs can promote nanoparticle aggregation or crystallization over time, compromising the stability and shelf-life of the delivery system.[4]
-
Manufacturing Difficulties: High molecular weight and complex structures can complicate the formulation process.
Q2: Which nanocarrier systems are most suitable for delivering hydrophobic quinolinones?
A2: Several nanocarrier systems are effective for hydrophobic drugs. The choice depends on the specific quinolinone derivative and the desired therapeutic outcome. Common options include:
-
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are widely used to encapsulate hydrophobic drugs, offering controlled and sustained release.
-
Lipid-Based Nanoparticles (e.g., SLNs, NLCs): Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are well-suited for lipophilic drugs, enhancing solubility and bioavailability.
-
Nanoliposomes: These vesicles have a lipid bilayer that can effectively incorporate hydrophobic drugs, offering advantages in biocompatibility and targeted delivery.
-
Nanosuspensions/Nanocrystals: These consist of pure drug nanocrystals stabilized by surfactants or polymers, which significantly increases the surface area for dissolution.
Q3: What are the critical quality attributes (CQAs) to monitor during formulation development?
A3: Key CQAs for nanoparticle-based delivery systems include:
-
Particle Size and Polydispersity Index (PDI): These affect stability, cellular uptake, and in vivo fate. A narrow PDI is desirable.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their colloidal stability. Higher absolute values generally correlate with reduced aggregation.
-
Encapsulation Efficiency (EE %) and Drug Loading (DL %): These quantitative parameters determine the amount of drug successfully incorporated into the nanocarrier.
-
In Vitro Drug Release Profile: Characterizes the rate and mechanism of drug release from the carrier, indicating whether it will be immediate or sustained.
-
Physical and Chemical Stability: Assesses changes in particle size, drug leakage, or degradation over time and under various storage conditions.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%)
-
Q: My encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
-
A: Potential Causes & Solutions
-
Poor Drug-Polymer/Lipid Affinity: The quinolinone may have low affinity for the core of the nanocarrier. Solution: Screen different carrier materials (e.g., various PLGA molecular weights, different lipids) to find a more compatible matrix. Hydrophobic drugs often have a stronger affinity for lipophilic matrices, which can reduce burst release.
-
Drug Leakage During Formulation: The drug may be leaking into the external aqueous phase during processes like solvent evaporation or nanoprecipitation. Solution: Optimize the formulation method. For emulsion-based methods, increasing the viscosity of the internal phase or speeding up the solvent removal process can help. For nanoprecipitation, ensure the drug is poorly soluble in the anti-solvent to promote rapid encapsulation.
-
Incorrect Solvent/Anti-Solvent System: The chosen solvents may be too miscible, preventing efficient precipitation and encapsulation. Solution: Select a solvent system where the drug and polymer are highly soluble, but are practically insoluble in the anti-solvent.
-
Suboptimal Drug-to-Carrier Ratio: An excessively high initial drug concentration can lead to drug crystallization outside the nanoparticles. Solution: Optimize the drug-to-carrier ratio by testing a range of concentrations to find the point of maximum loading without sacrificing stability.
-
-
Issue 2: Nanoparticle Aggregation and Poor Stability
-
Q: My nanoparticle suspension is aggregating over time or after freeze-drying. How can I prevent this?
-
A: Potential Causes & Solutions
-
Insufficient Surface Stabilization: The high surface energy of nanoparticles makes them prone to aggregation to achieve a lower energy state. Solution: Ensure adequate concentration of a suitable stabilizer (e.g., surfactants like Polysorbate 80 or polymers like PVA/PEG). The stabilizer provides a protective layer via electrostatic or steric repulsion, preventing particles from sticking together.
-
Inappropriate Zeta Potential: A zeta potential close to zero suggests low electrostatic repulsion between particles, leading to instability. Solution: If using an electrostatic stabilizer, adjust the pH of the suspension to increase surface charge and move the zeta potential further from zero.
-
Stresses During Freeze-Drying (Lyophilization): The formation of ice crystals can force nanoparticles together, causing irreversible aggregation. Solution: Add cryoprotectants (e.g., sucrose, trehalose) to the formulation before freeze-drying. These agents form a glassy matrix that isolates and protects the nanoparticles.
-
Bridging Flocculation: If the stabilizer concentration is too low, a single polymer chain can adsorb to multiple nanoparticles, pulling them together. Solution: Optimize the stabilizer concentration; it must be high enough to fully coat the particle surface.
-
-
Issue 3: High Initial Burst Release
-
Q: My formulation shows a very high burst release of the quinolinone within the first few hours. How can I achieve a more sustained release profile?
-
A: Potential Causes & Solutions
-
Surface-Adsorbed Drug: A significant portion of the drug may be adsorbed onto the nanoparticle surface rather than being encapsulated in the core. Solution: Include a washing step after nanoparticle preparation (e.g., centrifugation and resuspension) to remove surface-bound drug.
-
High Drug Diffusivity in Matrix: The drug may diffuse too quickly through the carrier matrix. Solution: Use a polymer with a higher molecular weight or a more crystalline lipid, which creates a denser matrix and slows drug diffusion. Encapsulating nanoparticles within a secondary hydrogel matrix can also act as an additional diffusion barrier.
-
Porous Nanoparticle Structure: The formulation process might be creating porous particles, allowing rapid water penetration and drug release. Solution: Modify formulation parameters. For example, in emulsion-solvent evaporation, slowing the rate of solvent removal can lead to the formation of a denser, less porous nanoparticle core.
-
Hydrophilic Drug Release Mechanism: The release of hydrophilic drugs is often governed by diffusion, while hydrophobic drugs are released as the carrier matrix degrades or erodes. A high burst release might indicate that the drug is in a more accessible, less hydrophobic environment. Solution: Ensure strong hydrophobic interactions between the drug and the core matrix to favor erosion-based release.
-
-
Data Presentation: Formulation Parameters
The following tables summarize typical quantitative data for different nanocarrier formulations, providing a baseline for comparison during optimization experiments.
Table 1: Comparison of Quinolone-Loaded Nanoparticle Formulations
| Formulation Type | Carrier Material | Avg. Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
|---|---|---|---|---|---|---|
| Polymeric NP | PLGA (50:50) | 150 - 250 | < 0.2 | -20 to -35 | 65 - 85 | 5 - 15 |
| Liposome | DSPC/Cholesterol | 100 - 180 | < 0.15 | -15 to -30 | 70 - 95 | 2 - 8 |
| Nanosuspension | Pure Quinolone | 200 - 500 | < 0.3 | -25 to -40 | N/A | ~90 |
| NLC | Compritol®/Oleic Acid | 120 - 200 | < 0.25 | -10 to -25 | 80 - 98 | 10 - 25 |
Note: Values are representative and can vary significantly based on the specific quinolinone, exact materials, and process parameters used.
Experimental Protocols
Protocol 1: Preparation of Quinolone-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common "top-down" method for encapsulating a hydrophobic quinolinone into PLGA nanoparticles.
-
Preparation of Organic Phase:
-
Dissolve 100 mg of PLGA and 10 mg of the hydrophobic quinolinone in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Aqueous Phase:
-
Prepare 10 mL of an aqueous solution containing a stabilizer. A common choice is 2% w/v polyvinyl alcohol (PVA).
-
Dissolve the PVA completely using a magnetic stirrer.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate. This hardens the PLGA nanoparticles.
-
-
Particle Recovery and Washing:
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
Discard the supernatant, which contains excess PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.
-
-
Final Formulation:
-
Resuspend the final washed pellet in a suitable medium (e.g., water or PBS).
-
For long-term storage, the suspension can be lyophilized (freeze-dried), typically with the addition of a cryoprotectant like 5% w/v sucrose.
-
Protocol 2: Characterization - In Vitro Drug Release Assay using Dialysis Method
This protocol is used to determine the rate at which the quinolinone is released from the nanoparticles.
-
Materials:
-
Nanoparticle suspension (e.g., 1 mL containing 1 mg of encapsulated drug).
-
Dialysis membrane tubing with a molecular weight cut-off (MWCO) significantly lower than the nanoparticle but higher than the drug (e.g., 12-14 kDa).
-
Release buffer: Phosphate-buffered saline (PBS, pH 7.4) containing a small amount of a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions for the hydrophobic drug.
-
500 mL beaker, magnetic stirrer, and stir bar.
-
-
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis bag and seal both ends securely.
-
Immerse the sealed bag into a beaker containing 400 mL of the release buffer.
-
Place the beaker on a magnetic stirrer set to a slow, constant speed (e.g., 75-100 rpm) and maintain the temperature at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release buffer from the beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume.
-
-
Quantification:
-
Analyze the collected aliquots for quinolinone concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag.
-
Visual Guides and Workflows
References
Technical Support Center: Nucleophilic Substitution Reactions on Quinolinones
Welcome to the technical support center for method refinement in nucleophilic substitution reactions on quinolinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and access detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during nucleophilic substitution on quinolinones?
A1: Researchers often face challenges such as low reaction yields, the formation of significant side-products, harsh reaction conditions requiring high temperatures, and a lack of regioselectivity, which can lead to a mixture of isomers.[1][2] For instance, in the synthesis of 3-Methylthio-quinoline via Friedländer annulation, suboptimal catalysts and high temperatures can lead to side reactions and degradation.[2]
Q2: How does the choice of solvent affect the outcome of the reaction?
A2: The solvent plays a critical role in reaction efficiency and selectivity. Polar aprotic solvents like DMF and DMSO are often used.[3][4] For SN2 reactions, polar aprotic solvents can accelerate the reaction rate by solvating the cation, making the nucleophile more available to react. Conversely, polar protic solvents, such as alcohols, can decrease the rate of SN2 reactions by solvating the nucleophile through hydrogen bonding.
Q3: What is the role of the base in these reactions, and how do I select the appropriate one?
A3: A base is often required to facilitate the nucleophilic attack, typically by deprotonating the nucleophile or neutralizing acidic byproducts. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (TEA). The choice of base can significantly impact the yield; for example, in the N-arylation of 3-formylquinolin-2(1H)-ones, switching from K₂CO₃ to TEA in DMF improved the yield from 12% to 58%.
Q4: My reaction is not going to completion. What are some potential reasons?
A4: Incomplete reactions can be due to several factors including insufficient reaction time or temperature, a deactivated catalyst, or the use of a weak nucleophile. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. For metal-catalyzed reactions, ensuring the catalyst is active and not poisoned is essential.
Q5: I am observing the formation of multiple products. How can I improve the regioselectivity?
A5: Lack of regioselectivity can be a significant issue, particularly with substituted quinolinones. The position of nucleophilic attack (typically C2 or C4) can be influenced by the presence of a good leaving group and the reaction conditions. For instance, in reactions with 2,4-dichloroquinolines, the choice of nucleophile and reaction conditions can allow for selective substitution at either the C2 or C4 position. The use of directing groups on the quinoline N-oxide can also achieve high regioselectivity in C-H functionalization reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal reaction temperature.- Inappropriate solvent or base.- Catalyst deactivation.- Insufficient reaction time.- Product loss during work-up. | - Optimize the reaction temperature. Microwave-assisted heating can sometimes improve yields.- Screen different solvents and bases to find the optimal combination.- For metal-catalyzed reactions, use fresh, active catalyst and consider using ligands to stabilize the catalyst.- Monitor the reaction progress using TLC to ensure it goes to completion.- Optimize the purification procedure (e.g., recrystallization, column chromatography) to minimize product loss. |
| Side Product Formation | - Self-condensation of starting materials.- Over-reaction or multiple substitutions (e.g., diarylation).- Competing reaction pathways. | - In base-catalyzed reactions, consider using the imine analog of the o-aniline starting material to reduce self-condensation.- Adjust the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes drive the reaction towards the desired product.- Modify the catalyst or ligand to improve selectivity. For example, using specific ligands can prevent the formation of diarylation products. |
| Poor Solubility of Reactants | - Inappropriate solvent choice. | - Screen a variety of solvents to find one that dissolves all reactants effectively. For instance, DMF was chosen to improve the solubility of 3-formylquinolin-2(1H)-one in an N-arylation reaction. |
| Reaction Stalls | - Catalyst poisoning.- Formation of an unreactive intermediate. | - Ensure all reagents and solvents are pure and dry. Trace impurities can poison catalysts.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Aminoquinolines
This protocol describes the direct nucleophilic aromatic substitution of a 4-chloroquinoline with an amine under conventional heating.
Materials:
-
4,7-dichloroquinoline
-
Amine (e.g., aniline)
-
Solvent (e.g., ethanol, NMP, or DMF)
-
Base (optional, depending on the amine)
Procedure:
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If necessary, add a base to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (e.g., 4-12 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
This protocol utilizes microwave irradiation to accelerate the reaction and potentially improve yields.
Materials:
-
4,7-dichloroquinoline
-
Amine (e.g., aniline)
-
Solvent (e.g., ethanol, DMF)
-
Base (if necessary)
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.
-
Add a base if required by the specific amine nucleophile.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 100-150 °C) and time (e.g., 10-30 min).
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by precipitation upon adding water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Copper-Catalyzed N-Arylation of 3-Formylquinolin-2(1H)-ones
This protocol details the Chan-Lam coupling for the N-arylation of a quinolinone using a copper catalyst.
Materials:
-
3-Formylquinolin-2(1H)-one
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
3 Å Molecular sieves (optional)
Procedure:
-
In an open flask, combine 3-formylquinolin-2(1H)-one (0.2 mmol), phenylboronic acid (0.4 mmol), Cu(OAc)₂ (10 mol %), and TEA (0.4 mmol).
-
Add DMF (2.5 mL) as the solvent. For moisture-sensitive reactions, 3 Å molecular sieves can be added.
-
Heat the reaction mixture at 80 °C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for N-Arylation of 3-Formylquinolin-2(1H)-one
| Entry | Catalyst (10 mol%) | Base (0.4 mmol) | Solvent | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ | K₂CO₃ | CH₃CN | 24 | 12 |
| 2 | Cu(OAc)₂ | K₃PO₄ | CH₃CN | 24 | 15 |
| 3 | Cu(OAc)₂ | TEA | CH₃CN | 24 | 20 |
| 4 | CuI | TEA | CH₃CN | 24 | 10 |
| 5 | Cu(OAc)₂ | TEA | DMF | 24 | 58 |
| 6 | Cu(OAc)₂ | TEA | DMF | 48 | 64 |
Visualizations
Caption: General experimental workflow for nucleophilic substitution on quinolinones.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
Technical Support Center: Addressing Metabolic Instability of 8-Hydroxyquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the metabolic instability of 8-hydroxyquinoline (8-HQ) derivatives.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My 8-HQ derivative shows extremely rapid disappearance in the microsomal stability assay (t½ < 5 minutes).
-
Question: What are the potential causes for such high clearance, and how can I confirm the reason?
-
Answer: Extremely rapid clearance can be due to high enzymatic turnover or chemical instability.
-
Troubleshooting Steps:
-
Assess Chemical Instability: Run a control incubation without the NADPH regenerating system. If significant compound loss still occurs, the issue is likely chemical instability in the assay buffer, not enzymatic metabolism.[1] Also, run a control with heat-inactivated microsomes.
-
Confirm Enzymatic Metabolism: If the compound is stable in the absence of NADPH, the rapid disappearance is due to metabolism by cytochrome P450 (CYP) enzymes or other microsomal enzymes.[1][2]
-
Lower Protein Concentration: Reduce the microsomal protein concentration in your assay (e.g., from 0.5 mg/mL to 0.1 mg/mL). This will slow down the reaction and allow for a more accurate measurement of the half-life.
-
Reduce Incubation Time: Use shorter incubation time points (e.g., 0, 1, 2, 5, and 10 minutes) to better define the degradation curve.
-
-
Issue 2: There is high variability in my metabolic stability results between experimental runs.
-
Question: How can I reduce the variability in my microsomal stability assay data?
-
Answer: High variability can stem from several sources in the experimental setup.
-
Troubleshooting Steps:
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially with microsomal suspensions which can be viscous. Gently swirl the microsomal stock before each aspiration to maintain a homogenous suspension.[3]
-
Batch Consistency: Use a single batch of liver microsomes for comparative studies to avoid inter-batch differences in enzymatic activity.[3]
-
Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Poor solubility can lead to inconsistent concentrations in the incubation.
-
Control Compounds: Always include positive control compounds with known metabolic profiles (e.g., high and low clearance compounds like verapamil and warfarin) to ensure the assay is performing as expected.
-
-
Issue 3: I've identified a major glucuronide metabolite. How can I confirm this and what are the implications?
-
Question: My LC-MS data suggests glucuronidation is the primary metabolic pathway. What are the next steps?
-
Answer: The phenolic hydroxyl group of the 8-HQ scaffold is a prime site for Phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).
-
Troubleshooting & Confirmation Steps:
-
Incubate with UGT-Supersomes: Use recombinant UGT enzymes (supersomes) to confirm which specific UGT isoforms are responsible for the glucuronide formation.
-
Include UDPGA Cofactor: Ensure your incubation includes the necessary cofactor for glucuronidation, which is Uridine 5'-diphosphoglucuronic acid (UDPGA). Standard microsomal assays for Phase I metabolism will not show this pathway unless UDPGA is added and the microsomes are treated with a pore-forming agent like alamethicin.
-
Implications: Rapid glucuronidation can lead to high first-pass metabolism and poor oral bioavailability. This suggests a need for structural modification to block or hinder the hydroxyl group.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 8-hydroxyquinoline derivatives?
A1: The 8-HQ scaffold is susceptible to both Phase I and Phase II metabolism.
-
Phase I (Oxidation): Primarily mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylation on the quinoline ring system. CYP2E1 and CYP2A6 have been identified as key enzymes in the metabolism of the parent quinoline structure.
-
Phase II (Conjugation): The most common pathway is glucuronidation of the 8-hydroxyl group by UGTs to form an 8-hydroxyquinolyl-glucuronide. This often results in a more water-soluble metabolite that is readily excreted.
Q2: What are the common strategies to improve the metabolic stability of 8-HQ derivatives?
A2: Improving metabolic stability involves structural modifications to block or reduce the lability of metabolic soft spots.
-
Bioisosteric Replacement: Replace the metabolically labile hydroxyl group with a less susceptible bioisostere, such as a sulfonamide or carbamate group.
-
Steric Hindrance: Introduce bulky groups near the site of metabolism (e.g., at the C7 position) to sterically hinder the approach of metabolic enzymes.
-
Deuteration: Replace a hydrogen atom at a site of metabolism with deuterium. The stronger carbon-deuterium bond can slow down CYP-mediated oxidation, a phenomenon known as the kinetic isotope effect.
-
Ring Modification: Modify the quinoline ring system by adding electron-withdrawing groups to deactivate the ring towards oxidative metabolism.
Q3: My compound is an inhibitor of metalloenzymes. How does its metabolic stability affect its function?
A3: For 8-HQ derivatives designed as metal-binding pharmacophores (MBPs), metabolic modification of the 8-hydroxyl group will abolish its metal-chelating ability, rendering the compound inactive. Therefore, ensuring the metabolic stability of the 8-HQ core is critical to maintaining the desired biological activity.
Data Presentation
Table 1: Strategies to Mitigate Metabolic Instability of 8-HQ Derivatives
| Strategy | Modification Example | Rationale | Potential Outcome |
| Block Hydroxyl Group | Convert the -OH to a methoxy (-OCH₃) group. | Prevents Phase II glucuronidation at the 8-position. | Increased metabolic half-life, but may lose metal-chelating activity. |
| Introduce Steric Shield | Add a bulky group (e.g., tert-butyl) at the C7 position. | Sterically hinders access of CYP and UGT enzymes to the 8-OH group. | Reduced rate of metabolism, longer half-life. |
| Bioisosteric Replacement | Replace the 8-OH group with a sulfonamide (-SO₂NH₂) moiety. | The replacement group is less prone to metabolism while potentially retaining metal-binding properties. | Improved metabolic profile and pharmacokinetic properties. |
| Deactivate Aromatic Ring | Add an electron-withdrawing group (e.g., -CF₃) to the quinoline ring. | Reduces the electron density of the ring system, making it less susceptible to oxidative metabolism by CYPs. | Slower Phase I metabolism, increased stability. |
Table 2: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)
| Compound | Modification | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent 8-HQ | None | 8 | 86.6 |
| Derivative A | C7-chloro substitution | 25 | 27.7 |
| Derivative B | 8-OH replaced with 8-NH₂ | 45 | 15.4 |
| Derivative C | 5,7-dichloro substitution | > 60 | < 11.5 |
Note: Data are representative and intended for illustrative purposes.
Visualizations
Caption: Major metabolic pathways for 8-hydroxyquinoline derivatives.
Caption: Experimental workflow for a microsomal stability assay.
Caption: Troubleshooting logic for rapid compound disappearance.
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol assesses the rate of metabolism of a test compound in liver microsomes.
1. Materials and Equipment:
-
Liver microsomes (human, rat, etc.)
-
Test compounds and positive/negative controls
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (quenching solution), often containing an internal standard
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
96-well plates
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system and test compound stock solutions.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the microsomal solution (to a final concentration of e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Start the reaction by adding the NADPH regenerating system to each well. For the T=0 time point, add the quenching solution before adding the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Termination: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the appropriate wells.
-
Sample Preparation: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.
-
Analysis: Collect the supernatant and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification Using LC-MS
This protocol is for identifying the major metabolites formed during incubation with liver microsomes.
1. Materials and Equipment:
-
Same as Protocol 1, with the potential addition of UDPGA and alamethicin for Phase II metabolite identification.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap) capable of fragmentation (MS/MS).
2. Procedure:
-
Incubation: Perform a microsomal stability assay as described in Protocol 1, but use a higher concentration of the test compound (e.g., 10-20 µM) to ensure metabolites are formed at detectable levels. Use a single, longer incubation time point (e.g., 60 minutes).
-
Sample Preparation: Stop the reaction with cold acetonitrile. Centrifuge to remove proteins. The supernatant can be concentrated by evaporation and then reconstituted in a smaller volume of mobile phase to increase metabolite concentration.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Acquire full scan data to identify potential metabolite peaks (e.g., M+16 for hydroxylation, M+176 for glucuronidation).
-
Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to automatically trigger fragmentation (MS/MS) of the potential metabolite ions.
-
-
Data Analysis:
-
Compare the chromatograms of the T=0 sample and the T=60 sample to find new peaks that appear over time.
-
Analyze the mass-to-charge ratio (m/z) of the new peaks to propose a molecular formula and potential metabolic transformation.
-
Interpret the MS/MS fragmentation pattern of the parent compound and the metabolite. Common fragmentation patterns can help pinpoint the site of metabolism on the molecule. Specialized metabolite identification software can aid in this process.
-
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one and Other Quinolone Compounds
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one with other notable quinolone derivatives. The analysis covers antibacterial, anticancer, and antiviral activities, presenting quantitative data from various experimental studies. Detailed experimental protocols and mechanistic diagrams are included to offer a thorough resource for researchers, scientists, and professionals in drug development.
Comparative Bioactivity Data
The bioactivity of quinolone compounds varies significantly with their structural modifications. The following tables summarize the antibacterial, anticancer, and antiviral activities of this compound and other representative quinolones, with well-known drugs included for reference.
Antibacterial Activity
The antibacterial efficacy of quinolones is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound | Bacterium | MIC (µg/mL) | MIC (µM) | Reference Compound | Bacterium | MIC (µg/mL) |
| This compound | Helicobacter pylori | - | MIC₅₀: 22, MIC₉₀: 50 | Ciprofloxacin | P. aeruginosa | 0.26 |
| 1-methyl-2-undecyl-4(1H)-quinolone | Helicobacter pylori | 10-20 | - | Ciprofloxacin | MRSA | 0.5 |
| Evocarpine | Helicobacter pylori | 10-20 | - | Levofloxacin | S. aureus | 0.06 - >8.0 |
| Dihydroevocarpine | Helicobacter pylori | 10-20 | - | Moxifloxacin | MRSA | 0.049 |
| Nalidixic Acid | E. coli | 0.50 - 64 | - | Norfloxacin | MRSA | 1.172 |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology.
Anticancer Activity
The anticancer potential of quinolones is often evaluated by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1-methyl-2-[7-hydroxy-(E)-9-tridecenyl]-4(1H)-quinolone | HL-60, N-87, H-460, HepG2 | 14-22 | Doxorubicin | BEL7402 | 19.3 ± 1.2 |
| 1-methyl-2-[(Z)-4-nonenyl]-4(1H)-quinolone | HL-60, N-87, H-460, HepG2 | 14-22 | Doxorubicin | HeLa | 21.13 ± 1.9 |
| 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone | HL-60, N-87, H-460, HepG2 | 14-22 | 5-Fluorouracil | HepG-2, HCT-116, MCF-7 | - |
| Euocarpine A-E | HepG-2, Hela, BEL7402, BEL7403 | 15.85-56.36 | Cisplatin | K562 | <10 |
Antiviral Activity (Anti-HIV)
Certain quinolone derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Their efficacy is also measured by IC₅₀ values.
| Compound | Viral Target/Assay | IC₅₀ (µM) | Reference Compound | Viral Target/Assay | EC₅₀ (µM) |
| WM5 (6-aminoquinolone derivative) | Tat-TAR Interaction | low µM range | Zidovudine (AZT) | HIV-1 in C8166 cells | 0.015 |
| Buchapine | HIV-1 (p24 antigen capture) | 2.99 | Zidovudine (AZT) | HIV-1 in MT-4 cells | 0.0022 |
| Alkylated quinoline 2,4-diol (compound 6) | HIV-1 (p24 antigen capture) | 2.35 | - | - | - |
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of bioactivity. Below are detailed protocols for the key experiments cited in this guide.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Quinolone Solutions: A stock solution of the quinolone compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted quinolone is inoculated with the standardized bacterial suspension. Control wells, including a growth control (bacteria and broth without the compound) and a sterility control (broth only), are also prepared. The microtiter plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the quinolone derivative that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the quinolone compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and wells with a reference drug (e.g., doxorubicin) are included.
-
MTT Addition and Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated from the dose-response curve.
Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Assay
This assay measures the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle, and is used to screen for inhibitors.
-
Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP like digoxigenin-dUTP), and the HIV-1 RT enzyme.
-
Inhibitor Addition: The quinolone compound to be tested is added to the reaction mixture at various concentrations. A control reaction without the inhibitor and a reaction with a known RT inhibitor (e.g., zidovudine) are also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of the new DNA strand by the RT enzyme.
-
Detection: The newly synthesized DNA, which incorporates the labeled dNTPs, is captured on a streptavidin-coated microplate (if biotinylated primers are used). The incorporated label (e.g., digoxigenin) is then detected using an antibody conjugated to an enzyme (e.g., anti-digoxigenin-POD).
-
Signal Quantification: A substrate for the enzyme conjugate is added, producing a colorimetric or chemiluminescent signal that is proportional to the amount of synthesized DNA. The signal is measured using a plate reader. A reduction in signal in the presence of the quinolone compound indicates inhibition of RT activity.
Mechanistic Insights and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding the bioactivity of these compounds.
Caption: Mechanism of antibacterial action of quinolones.
Caption: Experimental workflow for the MTT assay.
Caption: Inhibition of HIV Tat-TAR interaction by quinolones.
Cross-Species Efficacy of 2-Alkyl/Alkenyl-4-Quinolones: A Comparative Guide
Disclaimer: No specific experimental data on the cross-species efficacy of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one was found in publicly available literature. This guide provides a comparative analysis based on the broader class of 2-alkyl and 2-alkenyl-4-quinolones to offer insights into their potential biological activities and facilitate future research.
The quinolone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4] The 2-alkyl and 2-alkenyl-4-quinolones, in particular, have garnered significant interest for their antimicrobial and other therapeutic properties.[5] This guide summarizes the known biological activities of this class of compounds, provides standardized experimental protocols for their evaluation, and compares their performance where data is available.
Comparative Efficacy of 2-Alkyl/Alkenyl-4-Quinolones
The biological activity of 2-alkyl/alkenyl-4-quinolones is significantly influenced by the nature of the substituent at the C-2 position, the N-1 position, and other substitutions on the quinolone ring.
Antibacterial Activity
2-Alkyl-4-quinolones are known for their activity against a range of bacteria, particularly Gram-positive strains. The length and saturation of the alkyl/alkenyl chain at the C-2 position play a crucial role in determining the potency and spectrum of activity.
| Compound Class | Target Organisms | Reported Activity (MIC/IC50) | Key Findings |
| 2-Alkyl-4-quinolones | Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) | MICs ≤ 3.12 to 25 µg/mL | Activity is dependent on the alkyl chain length. |
| Gram-negative bacteria | Generally less active than against Gram-positive bacteria. | ||
| Mycobacterium tuberculosis | Weakly active (MIC of 50 µg/mL for some analogs). | ||
| 2-Alkenyl-4-quinolones | Mycobacterium tuberculosis | Superior inhibitory effect compared to alkyl analogues. | The double bond in the alkenyl chain enhances antimycobacterial activity. |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values of 2–128 mg/L. | ||
| N-methyl-2-alkenyl-4(1H)-quinolones | Mycobacterium tuberculosis | Inhibits MurE ligase in the micromolar range. | N-methylation can influence activity. |
Antifungal Activity
Certain 4-hydroxy-2-quinolone analogs with long alkyl side chains have demonstrated potent antifungal activity.
| Compound Class | Target Organism | Reported Activity (IC50) | Key Findings |
| 4-hydroxy-2-quinolones with C-3 alkyl chain | Aspergillus flavus | IC50 = 1.05 µg/mL for a brominated analog with a nonyl side chain. | Activity is influenced by the length of the alkyl chain and substituents on the quinolone ring. |
Antimalarial Activity
Halogenated 4-quinolone derivatives have been investigated for their potential as antimalarial agents.
| Compound Class | Target Organism | Reported Activity (IC50) | Key Findings |
| Halogenated N-allyl-4-quinolones | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | IC50 values ranging between 4 and 70 µM. | Moderate antiplasmodial activities observed. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Workflow:
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Positive and negative controls (wells with and without bacteria, respectively) are included.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol assesses the ability of a compound to inhibit the growth of a fungal strain.
Methodology:
-
Compound and Spore Preparation: Similar to the MIC protocol, serial dilutions of the test compound are prepared. A standardized spore suspension of the test fungus (e.g., Aspergillus flavus) is prepared.
-
Inoculation and Incubation: The diluted compound is mixed with the fungal spore suspension in a 96-well plate and incubated under appropriate conditions (e.g., 28°C for 48-72 hours).
-
Growth Inhibition Assessment: Fungal growth can be assessed visually or by measuring the optical density at a specific wavelength. The IC50 value (the concentration that inhibits 50% of fungal growth) is then calculated.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to the disruption of DNA synthesis and ultimately cell death. For 2-alkenyl-4-quinolones targeting Mycobacterium tuberculosis, inhibition of the MurE ligase, an enzyme involved in peptidoglycan biosynthesis, has been identified as a key mechanism.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [mdpi.com]
Validating the mechanism of action of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the novel compound, 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one. Due to its structural similarity to 2-alkyl-4-quinolones (AQs), its hypothesized primary mechanism is the modulation of the Pseudomonas aeruginosa quorum sensing (QS) network. This document outlines a series of experiments to test this hypothesis, comparing its activity profile against well-characterized AQs: 2-heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS).
Hypothesized Mechanism of Action
This compound is presumed to function as a signaling molecule within the PQS quorum sensing system of Pseudomonas aeruginosa. This system is integral to the regulation of bacterial virulence and biofilm formation.[1][2][3] The core hypothesis is that this novel quinolone analog will mimic or antagonize the binding of native ligands, such as HHQ and PQS, to the transcriptional regulator PqsR. This interaction is expected to modulate the expression of PqsR-dependent genes, thereby affecting virulence factor production.
The P. aeruginosa QS network is a hierarchical system composed of at least four interconnected signaling pathways: las, rhl, PQS, and the recently identified IQS system.[1][4] The las system is positioned at the top of this hierarchy and influences both the rhl and PQS systems. PQS and its precursor, HHQ, act as co-inducers for the LysR-type transcriptional regulator PqsR, which in turn controls the expression of the pqsABCDE operon in a positive feedback loop. This activation leads to the production of virulence factors such as elastase, pyocyanin, and components necessary for biofilm formation.
Caption: Tiered experimental workflow for validating the mechanism of action.
Reporter Gene Assay
Objective: To assess the functional consequence of PqsR binding by measuring the compound's ability to induce or inhibit the transcription of a PqsR-regulated gene.
Methodology: A bacterial biosensor strain is used. This is typically a P. aeruginosa mutant incapable of producing its own AQs (e.g., a pqsA mutant) and transformed with a plasmid containing a PqsR-inducible promoter (e.g., the pqsA promoter) fused to a reporter gene, such as luxCDABE (for luminescence) or lacZ (for colorimetric assay).
-
Strain and Culture Conditions: The P. aeruginosa pqsA::lux reporter strain is grown in a suitable medium to early logarithmic phase.
-
Assay Protocol:
-
The reporter strain culture is aliquoted into a 96-well microtiter plate.
-
Serial dilutions of the test compound, HHQ (agonist control), PQS (agonist control), and a known PqsR antagonist (if available) are added to the wells.
-
For antagonist testing, the reporter strain is co-incubated with a sub-maximal activating concentration of HHQ or PQS and increasing concentrations of the test compound.
-
The plate is incubated at 37°C with shaking.
-
Luminescence (for lux reporters) and optical density (OD600) are measured at regular intervals.
-
Reporter activity is normalized to cell density (Luminescence/OD600).
-
Virulence Factor Production Assays
Objective: To quantify the effect of the test compound on the production of key PQS-regulated virulence factors.
Methodology: Wild-type P. aeruginosa (e.g., PA14 or PAO1) is grown in the presence of the test compound, and the supernatant is assayed for specific virulence factors.
-
Pyocyanin Quantification:
-
P. aeruginosa is cultured in a suitable medium (e.g., King's A medium) with varying concentrations of the test compound for 24-48 hours.
-
The culture is centrifuged, and the supernatant is extracted with chloroform.
-
The chloroform layer (containing blue pyocyanin) is then extracted with 0.2 M HCl, which turns pink.
-
The absorbance of the HCl layer is measured at 520 nm.
-
-
Elastase Activity Assay:
-
P. aeruginosa is grown in a suitable broth, and cell-free supernatant is collected.
-
The supernatant is added to a solution of Elastin-Congo Red.
-
The mixture is incubated at 37°C for several hours.
-
The reaction is stopped, and undigested substrate is precipitated.
-
The absorbance of the supernatant, containing the solubilized Congo Red dye, is measured at 495 nm.
-
Data Presentation: Comparative Performance
The following tables summarize the expected data points for a comprehensive comparison.
Table 1: PqsR Receptor Binding Affinity
| Compound | Binding Type | IC50 (µM) | Relative Affinity vs. PQS |
| This compound | Agonist/Antagonist | Experimental Value | Calculated |
| PQS (Control) | Agonist | Reference Value | 1.0 |
| HHQ (Control) | Agonist | Reference Value | Calculated |
| Known Antagonist (Control) | Antagonist | Reference Value | Calculated |
Table 2: Reporter Gene Activation/Inhibition
| Compound | Activity | EC50 (µM) (Agonist) | IC50 (µM) (Antagonist) |
| This compound | Agonist/Antagonist | Experimental Value | Experimental Value |
| PQS (Control) | Agonist | Reference Value | N/A |
| HHQ (Control) | Agonist | Reference Value | N/A |
| Known Antagonist (Control) | Antagonist | N/A | Reference Value |
Table 3: Modulation of Virulence Factor Production (% of Untreated Control)
| Compound Concentration | Pyocyanin Production | Elastase Activity |
| Test Compound | ||
| 0.1 µM | Experimental Value | Experimental Value |
| 1 µM | Experimental Value | Experimental Value |
| 10 µM | Experimental Value | Experimental Value |
| PQS (Agonist Control) | ||
| 10 µM | Reference Value | Reference Value |
| Antagonist (Control) | ||
| 10 µM | Reference Value | Reference Value |
Logical Framework for Mechanism Validation
The validation of the proposed mechanism follows a logical progression. A direct interaction with the PqsR receptor should translate into a functional change in gene expression, which in turn should manifest as a measurable alteration in the bacterial phenotype.
dot
References
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Duel: Synthetic Versus Natural Quinolinone Alkaloids in Cancer Research
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous journey. In this landscape, quinolinone alkaloids, both from natural sources and synthetic routes, have emerged as a promising class of compounds. This guide provides a comprehensive comparative analysis of synthetic versus natural quinolinone alkaloids, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
The allure of natural products in drug discovery is undeniable, often providing intricate molecular architectures with potent biological activities. However, challenges in sourcing and scalability have propelled the development of synthetic analogs, which offer the potential for improved efficacy, reduced toxicity, and tailored pharmacological profiles. This comparison focuses on the anticancer properties of these two facets of quinolinone alkaloids.
Performance Data: A Quantitative Comparison of Anticancer Activity
The in vitro anticancer activity of natural and synthetic quinolinone alkaloids is a critical measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of cancer cells by 50%, is a standard metric for this evaluation.
This guide focuses on the natural quinolinone alkaloid Luotonin A and its synthetic derivatives as a case study for a direct comparative analysis. The data presented below, derived from studies on various human cancer cell lines, illustrates the potential for synthetic modifications to enhance cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| Natural Alkaloid | ||
| Luotonin A | SW480 (Colon) | > 10 |
| HL60 (Leukemia) | > 10 | |
| Synthetic Derivatives | ||
| 4,9-diamino-luotonin A | SW480 (Colon) | 2.03 |
| HL60 (Leukemia) | 0.82 | |
| 8-piperazinyl-9-fluoro-luotonin A | HepG2 (Liver) | 3.58 |
| A549 (Lung) | 4.85 | |
| MCF-7 (Breast) | 5.33 | |
| HeLa (Cervical) | 6.19 | |
| 5-deaza-8-piperazinyl-9-halo-luotonin A | HepG2 (Liver) | 1.20 |
| A549 (Lung) | 2.09 | |
| MCF-7 (Breast) | 1.56 | |
| HeLa (Cervical) | 1.92 |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparative data.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., SW480, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Natural and Synthetic Quinolinone Alkaloids)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Synthesis Protocol: Representative Synthesis of a 2,4-Disubstituted Quinolinone Derivative
This protocol outlines a general procedure for the synthesis of 2,4-disubstituted quinolinone derivatives, a common structural motif in this class of compounds.
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Phosphorus pentachloride
-
Substituted amines
Procedure:
-
Synthesis of 2-Phenylquinoline-4-carboxylic acid: Reflux a mixture of aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in ethanol (20 mL) for 3 hours. Filter the resulting solid and recrystallize from ethanol to obtain 2-phenylquinoline-4-carboxylic acid.[2]
-
Synthesis of 2-Phenylquinoline-4-carbonyl chloride: Treat the 2-phenylquinoline-4-carboxylic acid (0.01 mol) with phosphorus pentachloride (0.01 mol) and reflux the mixture. The product is 2-phenylquinoline-4-carbonyl chloride.[2]
-
Synthesis of 2-Phenylquinoline-4-substituted Phenylcarboxamide: React the 2-phenylquinoline-4-carbonyl chloride (0.01 mol) with a substituted amine (0.01 mol) in ethanol at 10-15°C. Isolate the product by filtration and recrystallize from ethanol to yield the final 2,4-disubstituted quinolinone derivative.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in the anticancer activity of quinolinone alkaloids and a typical experimental workflow.
References
A Researcher's Guide to the Comparative Analysis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one and its Geometric Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for conducting a head-to-head study of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one and its corresponding (Z)-geometric isomer. As specific experimental data for these compounds are not publicly available, this document outlines the necessary synthetic strategies, experimental protocols, and data presentation formats required to perform a thorough comparative analysis. Quinolone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The stereochemistry of a molecule, such as the configuration around a double bond (E/Z isomerism), can profoundly impact its interaction with biological targets and, consequently, its efficacy and safety profile. Therefore, a comparative study of geometric isomers is a critical step in drug discovery and development.
Data Presentation: Comparative Tables
To facilitate a clear and direct comparison between the geometric isomers, all quantitative data should be organized into structured tables. Below are templates for presenting physicochemical and biological data.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one |
| Molecular Formula | C₂₃H₃₁NO | C₂₃H₃₁NO |
| Molecular Weight | 337.50 g/mol | 337.50 g/mol |
| LogP | Experimental Value | Experimental Value |
| Aqueous Solubility (µg/mL) | Experimental Value | Experimental Value |
| pKa | Experimental Value | Experimental Value |
Table 2: Comparative Biological Activity
| Assay Type | Parameter | This compound | 1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one |
| Anticancer | IC₅₀ (µM) vs. MCF-7 | Experimental Value | Experimental Value |
| IC₅₀ (µM) vs. HCT-116 | Experimental Value | Experimental Value | |
| Antibacterial | MIC (µg/mL) vs. S. aureus | Experimental Value | Experimental Value |
| MIC (µg/mL) vs. E. coli | Experimental Value | Experimental Value | |
| MBC (µg/mL) vs. S. aureus | Experimental Value | Experimental Value | |
| MBC (µg/mL) vs. E. coli | Experimental Value | Experimental Value |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data.
Synthesis of 2-Alkyl-4-Quinolones
A general and effective method for the synthesis of 2-alkyl-4-quinolones is the acid-catalyzed condensation of a β-keto ester with an aniline.[3] This approach, known as the Conrad-Limpach synthesis, can be adapted for the target molecules.
Protocol:
-
Esterification: React (E)-tridec-8-enoic acid and (Z)-tridec-8-enoic acid separately with a suitable reagent (e.g., Meldrum's acid followed by reaction with an alcohol) to form the corresponding β-keto esters.
-
Condensation: In a round-bottom flask, dissolve N-methylaniline in a suitable high-boiling point solvent such as diphenyl ether.
-
Add the β-keto ester (either the E or Z isomer) to the solution.
-
Add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid).
-
Heat the reaction mixture to a high temperature (typically 250-260°C) for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Purification: Collect the crude product by filtration and purify it using column chromatography on silica gel to isolate the pure 1-methyl-2-[(E/Z)-tridec-8-enyl]quinolin-4-one.
-
Characterization: Confirm the structure and stereochemistry of the final products using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Physicochemical Property Determination
The physicochemical properties of a drug candidate are crucial determinants of its pharmacokinetic profile.[4]
a) Lipophilicity (LogP) Determination
The partition coefficient (LogP) between n-octanol and water is a key measure of lipophilicity. The shake-flask method is a standard approach.[5]
Protocol:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the buffered aqueous phase.
-
Prepare a stock solution of the test compound in the pre-saturated aqueous phase.
-
Mix equal volumes of the compound solution and pre-saturated n-octanol in a vial.
-
Agitate the vial for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
b) Aqueous Solubility Determination
Aqueous solubility can be assessed using either kinetic or thermodynamic methods. The thermodynamic shake-flask method is considered the "gold standard".
Protocol:
-
Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Shake the vial at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Filter the resulting suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.
c) Acid Dissociation Constant (pKa) Determination
The pKa value is critical for understanding the ionization state of a compound at physiological pH. UV-spectrophotometry is a common method for compounds with a suitable chromophore.
Protocol:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
The resulting sigmoid curve will have an inflection point that corresponds to the pKa of the compound.
Biological Activity Assays
a) In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (E and Z isomers) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
b) In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity matching the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this to the final testing concentration.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on agar plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
Mandatory Visualizations
Signaling Pathway
Quinoline derivatives are known to modulate various signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequent target for such inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinolin-4-one derivatives.
Experimental Workflow
A logical workflow ensures a systematic evaluation of the synthesized compounds, from initial characterization to biological assessment.
Caption: General experimental workflow for the comparative study of geometric isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dev.drugbank.com [dev.drugbank.com]
A Comparative Guide to the Synthesis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one: A Reproducibility Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic routes applicable to the synthesis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one, a novel quinolin-4-one derivative. While direct reproducibility studies for this specific compound are not extensively documented in publicly available literature, this document outlines and compares key synthetic strategies based on well-established methodologies for quinolin-4-one synthesis. The performance of these methods is evaluated based on typical reaction yields, purity, and overall efficiency, supported by illustrative experimental data.
The quinolin-4-one scaffold is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The synthesis of novel derivatives, such as the title compound, is of considerable interest in medicinal chemistry and drug discovery. This guide aims to provide researchers with a practical comparison of potential synthetic pathways to facilitate the selection of a robust and reproducible method for laboratory-scale synthesis and further investigation.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic strategies for the quinolin-4-one core are presented and adapted for the synthesis of this compound: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. A third, more modern approach involving N-heterocyclic carbene (NHC)-catalyzed synthesis is also discussed as a potential alternative.[1]
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method A: Gould-Jacobs Reaction | Method B: Conrad-Limpach-Knorr Synthesis | Method C: NHC-Catalyzed Synthesis |
| Starting Materials | N-methylaniline, Diethyl (ethoxymethylene)malonate, (E)-dec-6-enoyl chloride | N-methylaniline, Ethyl (E)-3-oxododec-8-enoate | Isatoic anhydride, (E)-1,3-dicarbonyl compound |
| Key Intermediates | Diethyl 2-(((E)-dec-6-enoyl)(methyl)amino)maleate | Ethyl 3-(methylamino)but-2-enoate derivative | Not applicable (one-pot) |
| Typical Yield | 65-75% | 70-85% | 80-90% |
| Typical Purity (post-chromatography) | >98% | >98% | >99% |
| Reaction Conditions | High temperature (thermal cyclization) | High temperature (thermal cyclization) | Mild conditions (e.g., 80°C in water)[1] |
| Advantages | Readily available starting materials, well-established procedure. | Good yields, applicable to a variety of anilines. | Environmentally friendly (mild conditions, often in water), high yields, avoids harsh reagents.[1] |
| Disadvantages | High temperatures can lead to side products, requires a pre-formed malonate derivative. | Requires preparation of the β-keto ester, high cyclization temperatures. | Catalyst synthesis may be required, substrate scope can be limited. |
Experimental Protocols
Method A: Gould-Jacobs Reaction Pathway
This method involves the reaction of an aniline derivative with diethyl (ethoxymethylene)malonate, followed by acylation and subsequent thermal cyclization to form the quinolin-4-one ring system.
Step 1: Synthesis of Diethyl 2-((methylamino)methylene)malonate A mixture of N-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) is heated at 100-110°C for 2 hours. The resulting ethanol is removed by distillation. The crude product is then purified by vacuum distillation.
Step 2: Acylation with (E)-dec-6-enoyl chloride To a solution of the product from Step 1 (1.0 eq) in a suitable solvent (e.g., dry toluene) under an inert atmosphere, a base such as sodium hydride (1.1 eq) is added portion-wise at 0°C. After stirring for 30 minutes, (E)-dec-6-enoyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated, dried, and concentrated.
Step 3: Thermal Cyclization The crude acylated intermediate is added to a high-boiling point solvent such as diphenyl ether and heated to 240-250°C for 30-60 minutes. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and purified by column chromatography.
Method B: Conrad-Limpach-Knorr Synthesis Pathway
This classical method involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization.
Step 1: Synthesis of Ethyl 3-(methylamino)dodec-2-enoate N-methylaniline (1.0 eq) and ethyl (E)-3-oxododec-8-enoate (1.0 eq) are dissolved in ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is refluxed for 4-6 hours with removal of water. The solvent is then removed under reduced pressure to yield the crude enamine.
Step 2: Thermal Cyclization The crude enamine from Step 1 is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to 250°C for 30 minutes. Upon cooling, the product crystallizes and is collected by filtration. The solid is then washed with hexane and recrystallized or purified by column chromatography to yield the final product.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Caption: Workflow for the Gould-Jacobs synthesis of the target quinolin-4-one.
Caption: Workflow for the Conrad-Limpach-Knorr synthesis of the target quinolin-4-one.
Potential Biological Signaling Pathway Involvement
Quinolin-4-one derivatives are known to interact with various biological targets. For instance, some act as kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for novel quinolin-4-one compounds.
Caption: A generalized MAPK/ERK signaling pathway, a potential target for quinolin-4-one derivatives.
This guide provides a foundational comparison for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and equipment. For improved reproducibility, careful optimization of reaction conditions, particularly the cyclization step, is recommended. The milder conditions of the NHC-catalyzed route present a promising avenue for future exploration in the synthesis of this and related quinolin-4-one derivatives.
References
Validating In Vitro Efficacy of Quinolin-4-One Derivatives: A Comparative Guide to In Vivo Correlation
For researchers, scientists, and drug development professionals, the translation of promising in vitro results into successful in vivo outcomes is a critical hurdle in the drug discovery pipeline. This guide provides a framework for comparing the in vitro and in vivo performance of quinolin-4-one derivatives, a class of compounds noted for their broad spectrum of biological activities.
Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potential as anticancer, antimalarial, and antibacterial agents.[1] The journey from a laboratory finding to a clinical candidate, however, is often challenging.[1] A crucial step in this process is the meticulous comparison of in vitro and in vivo data to validate initial findings and predict therapeutic success.[1] This guide utilizes representative data from various quinolin-4-one compounds to illustrate this validation process, owing to the absence of specific published data for 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one.
Comparative Analysis of Biological Activity
The initial assessment of a compound's therapeutic potential typically relies on in vitro assays, which offer a controlled environment to study its direct effects on cells or molecular targets.[1] However, the ultimate test of a drug candidate's viability is its performance within a complex living system.[1] The following tables summarize quantitative data for representative quinolin-4-one derivatives, highlighting the comparison between in vitro potency and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Representative Quinolin-4-one Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Analog 1 | EAC | MTT | 1.25 |
| Analog 2 | EAC | MTT | 0.87 |
| FBA-TPQ | MCF-7 | Growth Inhibition | < 1 |
| Compound 5b | HL-60 | MTT | < 0.3 |
| Compound 5f | HL-60 | MTT | < 0.3 |
| Compound 5r | HL-60 | MTT | < 0.3 |
| Doxorubicin (Control) | EAC | MTT | 2.10 |
Table 2: In Vivo Anti-Tumor Efficacy of Representative Quinolin-4-one Derivatives
| Compound ID | In Vivo Model | Dosing Regimen | Efficacy |
| Analog 1 | EAC Solid Tumor | Not Specified | 65% Tumor Volume Reduction |
| Analog 2 | EAC Solid Tumor | Not Specified | 78% Tumor Volume Reduction |
| FBA-TPQ | Mouse MCF-7 Xenograft | 5-20 mg/kg/day, 3 days/week | Up to 71.6% Tumor Growth Inhibition |
| Doxorubicin (Control) | EAC Solid Tumor | Not Specified | 85% Tumor Volume Reduction |
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and comparison. The following sections detail generalized protocols for key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., EAC, MCF-7, HL-60) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., quinolin-4-one derivative) is added to the wells at various concentrations. Control wells contain the vehicle control. The plate is then incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition (Xenograft Model)
Animal models are essential for evaluating the in vivo efficacy of potential anticancer compounds.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., EAC or MCF-7) is injected subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors are established, the mice are randomized into treatment and control groups. The quinolin-4-one compound or vehicle control is administered, for example, intraperitoneally daily for a specified period.
-
Tumor Volume Measurement: Tumor volume and body weight are monitored throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The percentage of tumor volume reduction is calculated.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors may be excised for further analysis, such as histology or biomarker analysis.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway of a quinolin-4-one derivative.
Caption: General experimental workflow for in vitro to in vivo validation.
References
Unveiling the Cytotoxic Potential of Novel Quinolin-4-one Analogs: A Comparative Analysis
For Immediate Release
A comprehensive analysis of newly synthesized quinolin-4-one analogs reveals their significant cytotoxic profiles against a range of cancer cell lines. This guide provides a side-by-side comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in identifying promising candidates for further investigation. The quinolin-4-one scaffold continues to be a privileged structure in medicinal chemistry, demonstrating broad biological activities, including potent anticancer effects.[1]
Comparative Cytotoxic Activity
The in vitro cytotoxic activity of various novel quinolin-4-one and quinazolin-4-one derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. The data highlights the differential sensitivity of cancer cell lines to these novel agents, with some compounds exhibiting cytotoxicity in the low micromolar and even nanomolar range.
| Compound/Analog | Target Cell Line(s) | IC50 (µM) | Reference Compound(s) | IC50 (µM) | Source |
| Compound 17 (Quinazolin-4-one derivative) | MCF-7 (Breast) | 0.06 | Doxorubicin | 0.06 | [2] |
| 5-Fluorouracil | 2.13 | [2] | |||
| Compound 11g (Quinazolinone derivative) | HeLa (Cervical), MCF-7 (Breast) | Displayed highest cytotoxic activity among tested compounds | Not specified | [3] | |
| Quinoline-3,4-dihydropyrimidin-2(1H)-one hybrid 7e | HepG-2, HCT-116, MCF-7, PC3 | 11.57 - 19.05 | 5-Fluorouracil | 5.3 - 8.3 | [4] |
| Quinoline-3,4-dihydropyrimidin-2(1H)-one hybrid 7f | HepG-2, HCT-116, MCF-7, PC3 | 14.16 - 19.96 | 5-Fluorouracil | 5.3 - 8.3 | |
| Quinolinequinone 22 | MDA468-WT (Breast, NQO1-deficient) | 0.140 | Not specified | ||
| MDA468-NQ16 (Breast, NQO1-rich) | 0.190 | ||||
| Quinolinequinone AQQ2 | MCF7, T-47D (Breast), DU-145 (Prostate), HCT-116 (Colon) | Low micromolar GI50 and TGI values | Not specified | ||
| Quinolinequinone AQQ3 | MCF7, T-47D (Breast), DU-145 (Prostate), HCT-116 (Colon) | Low micromolar GI50 and TGI values | Not specified | ||
| 4-Aminoquinoline analog 3s | MiaPaCa-2 (Pancreatic) | 0.0006 | Not specified | ||
| MDA-MB-231 (Breast) | 0.0533 | ||||
| Glycosyl-1,2,3-triazole quinazolinone 13 | HCT-116 (Colon) | 2.90 - 6.40 (range for series) | Doxorubicin | 5.6 ± 0.30 | |
| MCF-7 (Breast) | 5.70 - 8.10 (range for series) | Erlotinib | 4.3 ± 0.1 |
Experimental Protocols
The cytotoxic effects of the quinolin-4-one analogs were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the novel quinolin-4-one analogs (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies indicate that novel quinolin-4-one and quinazolin-4-one analogs exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.
One investigated mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, certain derivatives have been shown to increase the expression of p53, PUMA, Bax, and caspases 3, 8, and 9, while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, ultimately resulting in apoptosis. Additionally, some analogs induce cell death in a caspase-dependent manner associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of these novel compounds.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Quinoline-3,4-dihydropyrimidinone Hybrids Privileged Scaffolds: Design, Synthesis, and Cytotoxic Evaluation [journals.ekb.eg]
Safety Operating Guide
Proper Disposal of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one: A Procedural Guide
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS), 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one must be handled and disposed of as a hazardous chemical. All disposal procedures should comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Due to the lack of specific toxicological and environmental data for this novel compound, a precautionary approach is mandatory. The procedures outlined below are based on the known hazards of related quinoline and quinolinone compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any potential dust or vapors.
Summary of Potential Hazards
While specific quantitative data for this compound is not available, the table below summarizes the potential hazards based on data for related quinoline and quinolinone derivatives. This information underscores the need for cautious handling and disposal.
| Hazard Category | Potential Effects based on Related Compounds | Citation |
| Human Health | May cause skin and eye irritation. Some quinoline derivatives are suspected of causing genetic defects and may have cytotoxic effects. | [1][2] |
| Environmental | Potentially toxic to aquatic organisms, with some quinoline compounds showing high toxicity to aquatic life and the potential for long-term adverse effects in the aquatic environment. | [2][3] |
| Physical | Data not available. Assume it may be combustible. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: If the compound is in solution, collect it in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
- Contaminated Labware: Decontaminate any glassware or equipment that has come into contact with the compound. If decontamination is not possible, dispose of the items as hazardous solid waste.
2. Waste Container Labeling:
- Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date of accumulation and the responsible researcher's name.
3. Storage of Hazardous Waste:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
- Follow your institution's guidelines for secondary containment.
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- Provide the contractor with all available information on the compound, including its chemical structure and any known or suspected hazards.
Experimental Protocols
Detailed experimental protocols for toxicological or environmental impact studies of this compound are not publicly available at this time. Researchers handling this compound are encouraged to perform a thorough risk assessment before use and to develop internal handling and disposal protocols in consultation with their institution's safety office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one
This guide provides critical safety protocols and logistical information for the handling of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one. The procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following recommendations are based on the hazardous properties of the quinoline core structure and general best practices for handling potentially hazardous research chemicals.[1][2] It is imperative to treat this compound with the utmost care, assuming it may be toxic if swallowed, harmful in contact with skin, cause serious eye irritation, and potentially have other unknown hazardous properties.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale | Standard |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[2][3] | EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. | Tested according to EN 374. |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills. | N/A |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup. | Protects against inhalation of dust, aerosols, or vapors. | NIOSH (US) or EN 14387 (EU) approved. |
Operational Plan: Handling and Storage
All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in the table above.
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Use anti-static weighing tools if available.
-
Post-weighing: Securely cap the primary container immediately after weighing. Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal Plan
Dispose of all waste in accordance with institutional, local, and national regulations for hazardous waste.
-
Chemical Waste: Collect all waste containing the compound in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, weigh boats, and cleaning materials, as hazardous waste.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
First Aid Protocol
In case of exposure, follow these first aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
